5-bromo-2-(1H-imidazol-1-yl)benzonitrile
Description
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Properties
IUPAC Name |
5-bromo-2-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-1-2-10(8(5-9)6-12)14-4-3-13-7-14/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIIAKNNOULVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-2-(1H-imidazol-1-yl)benzonitrile chemical structure
Structural Analysis, Synthetic Protocols, and Medicinal Utility[1]
Executive Summary
5-Bromo-2-(1H-imidazol-1-yl)benzonitrile is a high-value pharmacophore scaffold used extensively in the design of kinase inhibitors, alpha-adrenergic agonists, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: the electrophilic nitrile group, the labile aryl bromide, and the nucleophilic/basic imidazole ring.
This guide provides a rigorous technical analysis of this molecule, detailing its synthesis via nucleophilic aromatic substitution (
Structural Characterization & Electronic Properties
The molecule comprises a benzene core substituted at the 1, 2, and 4 positions (using IUPAC numbering relative to the nitrile as C1, imidazole at C2, bromine at C5).
| Feature | Chemical Component | Electronic Effect | Synthetic Implication |
| Electron Withdrawal | Cyano (-CN) at C1 | Strong | Activates C2 for |
| Leaving Group Potential | Bromine (-Br) at C5 | Weak | Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald). |
| Heterocyclic Core | Imidazole at C2 | Acts as a hydrogen bond acceptor; susceptible to N3-alkylation. | |
| Steric Profile | Biaryl Twist | Non-planar | The bond between the benzene and imidazole rings possesses restricted rotation due to the ortho-nitrile, creating a distinct 3D topology. |
Electronic Synergy: The ortho-cyano group is critical. It exerts a strong electron-withdrawing effect, significantly lowering the electron density at the C2 position. This activation is what permits the introduction of the imidazole ring via
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
The most robust industrial route involves the displacement of a fluoride leaving group by imidazole. This method is preferred over copper-catalyzed Ullmann coupling due to higher yields and the avoidance of heavy metal contamination in early-stage intermediates.
Reaction Scheme
Precursors: 5-Bromo-2-fluorobenzonitrile + 1H-Imidazole
Reagents: Potassium Carbonate (
Step-by-Step Experimental Procedure
Note: This protocol is designed for a 10 mmol scale and can be linearly scaled.
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol) and 1H-imidazole (0.75 g, 11.0 mmol, 1.1 equiv).
-
Solvation: Add anhydrous DMF (Dimethylformamide) (10 mL). Critical: DMF must be dry to prevent nitrile hydrolysis.
-
Base Addition: Add anhydrous
(2.07 g, 15.0 mmol, 1.5 equiv). -
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material ( ) should disappear, and a lower spot (product) should appear. -
Quench & Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
) to remove residual DMF and inorganic salts.
-
-
Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (
gradient).
Yield Expectation: 85-95%.
Mechanistic Pathway & Visualization
The reaction proceeds via a Meisenheimer Complex . The nucleophilic nitrogen of the imidazole attacks the electron-deficient C2 carbon (activated by the nitrile). The negative charge is delocalized onto the nitrile nitrogen and the aromatic ring before the fluoride is eliminated.
Figure 1: Mechanistic pathway of the
Derivatization & Medicinal Applications[2][3][4][5][6][7]
Once synthesized, 5-bromo-2-(1H-imidazol-1-yl)benzonitrile serves as a divergent point for library generation. The chemical orthogonality allows researchers to modify one end of the molecule without affecting the other.
Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The aryl bromide is highly reactive toward palladium-catalyzed cross-coupling.
-
Reagents: Aryl boronic acid,
, , Dioxane/Water. -
Application: Extending the carbon skeleton to access biphenyl kinase inhibitors.
Pathway B: Nitrile Hydrolysis (Pinner Reaction / Hydrolysis)
The nitrile can be converted to an amide, carboxylic acid, or tetrazole.
-
Reagents:
(to Amide) or (to Tetrazole). -
Application: Bioisostere modification to tune solubility and metabolic stability.
Pathway C: Imidazole C-H Activation
The C5 position of the imidazole ring (or C2 if protected/directed) can be functionalized via direct arylation, though this is less common than the other two pathways.
Figure 2: Divergent synthetic utility of the scaffold, highlighting chemoselective transformations.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Signal Word: Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
-
Handling: All reactions involving aryl halides and nitriles should be conducted in a fume hood to avoid inhalation of dust or vapors.
References
-
Sigma-Aldrich. 5-Bromo-2-fluorobenzonitrile Product Analysis & Safety Data.[1] Retrieved from
-
PubChem. 2-Bromo-5-hydroxybenzonitrile (Analogous Structure & Properties).[2] National Library of Medicine. Retrieved from
-
Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). American Chemical Society.[3] Retrieved from
-
Bentham Science. Imidazole Hydrochloride Promoted Synthesis of Nitriles. (2022).[4][3] Retrieved from
-
Veeprho. Structural Standards for Benzimidazole Impurities. Retrieved from
Sources
An In-depth Technical Guide to 5-bromo-2-(1H-imidazol-1-yl)benzonitrile: Synthesis, Characterization, and Potential Applications
Introduction: The Significance of Imidazolylbenzonitriles
Imidazole is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with various biological targets contribute to its broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][3][4] When coupled with a benzonitrile moiety, another key pharmacophore, the resulting imidazolylbenzonitrile framework presents a compelling starting point for the design of novel therapeutic agents. The cyano group is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups.[5] The bromine atom on the benzene ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Proposed Synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
The synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group in this case.[6][7][8]
Synthetic Workflow
The proposed synthetic route involves the reaction of 5-bromo-2-fluorobenzonitrile with imidazole in the presence of a suitable base and solvent.
Caption: Proposed synthetic workflow for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Detailed Experimental Protocol
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile. These are estimated based on the properties of its constituent fragments and related compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆BrN₃ |
| Molecular Weight | 248.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 100-200 °C |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH) |
| pKa (most basic) | Estimated around 5-6 (for the imidazole nitrogen) |
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and benzene rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.[9][10][11][12]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic shifts for the nitrile carbon and the carbons of the aromatic rings.[10]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹) and C-N and C-H stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Potential Applications in Drug Discovery and Materials Science
The 5-bromo-2-(1H-imidazol-1-yl)benzonitrile scaffold holds considerable promise in several research areas:
-
Anticancer Agents: Many imidazole-containing compounds exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression.
-
Antimicrobial Agents: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.
-
Enzyme Inhibitors: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making this class of compounds attractive as enzyme inhibitors.
-
Organic Electronics: The aromatic and electron-rich nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local regulations.
Conclusion
This technical guide provides a foundational understanding of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, a molecule with significant potential for further research and development. The proposed synthetic route is robust and relies on well-established chemical principles. The predicted properties and outlined characterization methods will aid researchers in their synthetic and analytical endeavors. The diverse potential applications in medicinal chemistry and materials science make this compound an exciting target for future investigations.
References
- Duaa Abed Hilal, Haitham Dalol Hanoon, Narjis Hadi Al-Saadi. Synthesis of 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide.
- BenchChem. Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
- Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES. 60.1 (2003): n. pag.
- Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz.
- Synthesis of Some Novel Benzimidazol-2-one Derivatives. WORLD SCIENCE. 2.6, Vol.3 (2016): 14.
- Concerted Nucleophilic Arom
- Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.
- 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Journal of Heterocyclic Chemistry. 47 (2010): 243.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC. (n.d.).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. (n.d.).
- Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity. Braz. J. Pharm. Sci. 53.1 (2017): e15075.
- Imidazole as leaving group in aromatic nucleophilic substitution reactions.
- Imidazole Hydrochloride Promoted Synthesis of Nitriles
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. (2023).
- Synthesis of substituted N-heterocycles by N-aryl
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Synthesis, structural, and magnetic characterization of substituted benzoimidazole-l-yl N,N′-dioxides.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. (n.d.).
- NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. (n.d.).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. PubMed. (2020).
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
- Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. 20.8 (2022): 11287-11290.
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The Ascendant Scaffold: A Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile Derivatives in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 2-(1H-imidazol-1-yl)benzonitrile core has emerged as a versatile and potent platform for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and diverse applications of this promising class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern their biological effects.
The Strategic Importance of the 2-(1H-imidazol-1-yl)benzonitrile Core
The 2-(1H-imidazol-1-yl)benzonitrile scaffold is a unique amalgamation of two key pharmacophoric units: the imidazole ring and the benzonitrile group. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous feature in numerous endogenous molecules and clinically successful drugs.[1][2] Its ability to participate in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions makes it an exceptional anchor for binding to biological targets.[1]
The benzonitrile moiety, an aromatic ring bearing a nitrile group, offers a distinct set of properties. The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a key interacting group with specific amino acid residues in an enzyme's active site.[3] The combination of these two moieties in the 2-(1H-imidazol-1-yl)benzonitrile arrangement creates a rigid, planar structure with a defined spatial orientation of functional groups, making it an ideal starting point for rational drug design.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of 2-(1H-imidazol-1-yl)benzonitrile derivatives typically involves a multi-step approach, with the key challenge being the formation of the C-N bond between the imidazole ring and the benzonitrile moiety. A common and effective strategy involves the nucleophilic substitution reaction between an activated 2-halobenzonitrile and imidazole.
General Synthetic Protocol: Ullmann Condensation
A widely employed method for the synthesis of N-aryl imidazoles is the Ullmann condensation. This copper-catalyzed reaction provides a reliable route to the target scaffold.
Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and copper(I) iodide (CuI) as a catalyst (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-chlorobenzonitrile.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(1H-imidazol-1-yl)benzonitrile.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions, facilitating the coupling of the imidazole nitrogen to the aryl halide.
-
Base: Potassium carbonate is used to deprotonate the imidazole, making it a more potent nucleophile.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Synthesis of Derivatives
The versatility of the 2-(1H-imidazol-1-yl)benzonitrile scaffold lies in the ability to introduce a wide range of substituents on both the benzonitrile and imidazole rings. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
-
Benzonitrile Ring Modifications: Substituted 2-halobenzonitriles can be used as starting materials to introduce various functional groups (e.g., methoxy, nitro, halo) onto the benzonitrile ring.
-
Imidazole Ring Modifications: Substituted imidazoles can be employed in the coupling reaction to generate derivatives with different substitution patterns on the imidazole moiety.
Diverse Biological Activities and Mechanisms of Action
Derivatives of the 2-(1H-imidazol-1-yl)benzonitrile core have demonstrated a remarkable spectrum of biological activities, highlighting their potential as therapeutic agents for a variety of diseases.
Anticancer Activity
The imidazole and benzimidazole scaffolds are well-represented in anticancer drug discovery.[4][5][6][7] Derivatives of 2-(1H-imidazol-1-yl)benzonitrile have shown promise as inhibitors of key signaling pathways involved in cancer progression.
-
Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, benzimidazole derivatives have been reported as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukemia.[5] The nitrile group can form crucial interactions within the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Some imidazole-containing compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4]
Signaling Pathway: Inhibition of a Generic Kinase Pathway
Caption: Inhibition of a kinase signaling pathway by a 2-(1H-imidazol-1-yl)benzonitrile derivative.
Antimicrobial and Antiprotozoal Activity
The imidazole core is a hallmark of many antifungal and antiprotozoal drugs. Derivatives of 2-(1H-imidazol-1-yl)benzonitrile have been investigated for their activity against a range of pathogens.
-
Inhibition of CYP51: A key target for azole antifungals and antiprotozoals is the enzyme sterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol in fungi and related sterols in protozoa.[8] The imidazole nitrogen of the 2-(1H-imidazol-1-yl)benzonitrile scaffold can coordinate with the heme iron in the active site of CYP51, inhibiting its function and disrupting cell membrane integrity.[8]
Enzyme Inhibition
The structural features of 2-(1H-imidazol-1-yl)benzonitrile derivatives make them suitable candidates for inhibiting various other enzymes.
-
Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[9][10] The benzonitrile moiety can interact with the secondary pocket of the COX-2 active site.
-
Urease Inhibition: Benzimidazole-acrylonitrile hybrids have been identified as potent urease inhibitors, which has implications for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[11]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-(1H-imidazol-1-yl)benzonitrile scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. SAR studies help in understanding the contribution of different substituents to the overall efficacy of the compound.
Generalized Workflow for SAR Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Key SAR Insights:
-
Substitution on the Benzonitrile Ring: The electronic nature and position of substituents on the benzonitrile ring can significantly influence activity. Electron-withdrawing groups may enhance interactions with certain targets, while bulky groups can affect binding affinity due to steric hindrance.
-
Substitution on the Imidazole Ring: Modifications to the imidazole ring can modulate the compound's pKa and its ability to interact with the target protein.
In Vitro Evaluation: Key Experimental Protocols
The biological evaluation of 2-(1H-imidazol-1-yl)benzonitrile derivatives involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(1H-imidazol-1-yl)benzonitrile derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the compounds against specific enzymes is determined using various assay formats.
Example Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the 2-(1H-imidazol-1-yl)benzonitrile derivative at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Add a luciferase-based detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[12]
Pharmacokinetic Considerations
A successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[13][14] While specific data for 2-(1H-imidazol-1-yl)benzonitrile derivatives is emerging, general principles for imidazole-containing compounds can be applied.
-
Absorption: The lipophilicity and solubility of the derivatives will influence their oral absorption.
-
Distribution: The compounds' ability to bind to plasma proteins and penetrate tissues will determine their distribution throughout the body.
-
Metabolism: The imidazole and benzonitrile moieties can be sites of metabolic transformation by cytochrome P450 enzymes.
-
Excretion: The parent compound and its metabolites are typically eliminated through renal or fecal routes.
Preclinical pharmacokinetic studies in animal models are essential to characterize the ADME profile of lead compounds.[15][16][17]
Future Perspectives and Conclusion
The 2-(1H-imidazol-1-yl)benzonitrile scaffold represents a highly promising and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable starting point for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Synthesis of novel analogs with diverse substitution patterns to explore new biological targets.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying the observed biological effects.
-
Lead Optimization: Fine-tuning the ADME properties of lead compounds to improve their drug-like characteristics.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development.[18][19][20][21]
References
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Design, Synthesis, and In Vitro Cytotoxicity Studies of 1H-Benzimidazol-2-yl–Enaminone Hybrids as Tubulin Polymerization Inhibitors. (2025). ResearchGate. [Link]
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Im, D., Jun, J., Baek, J., Kim, H., Kang, D., Bae, H., Cho, H., & Hah, J. M. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486. [Link]
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2-(2-Methyl-1H-imidazol-1-yl)benzonitrile. MySkinRecipes. [Link]
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Synthesis of 2-aryl-1H-benzo[d]imidazole derivatives using nano montmorillonite clay as an efficient. (2020). Journal of Chemical Health Risks. [Link]
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Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). International Journal of Scientific Research in Science and Technology. [Link]
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Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. (2011). Molecules, 16(8), 6657-6671. [Link]
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SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). World Science. [Link]
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Zhang, Y., Zhang, Y., & Li, J. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
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Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2015). International Journal of Innovative Research in Technology. [Link]
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Al-Ostath, A. I., Gomaa, H. A. M., & El-fakharany, E. M. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Link]
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Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat. (2020). Journal of Drug Delivery and Therapeutics. [Link]
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Fassihi, A., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Pharmaceutical Sciences. [Link]
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In-Vitro Antimicrobial Screening of Some 1-(2-((1H-Benzo[D]Imidazol-1-yl)Methyl)-5-Aryl-4,5-Dihydro-Oxazol-4-yl)Ethanones. (2025). ResearchGate. [Link]
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Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. (2024). RSC Advances, 14(41), 29631-29643. [Link]
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De Vita, D., Moraca, F., Zamperini, C., Pandolfi, F., Di Santo, R., Matheeussen, A., Maes, L., Tortorella, S., & Scipione, L. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28–33. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
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New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2025). MDPI. [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 11082. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6293. [Link]
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Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]
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A controlled clinical trial of fluorouracil plus imidazole carboxamide dimethyl triazeno plus vincristine plus bis-chloroethyl nitrosourea plus radiotherapy in stomach cancer. (1976). Medical and Pediatric Oncology, 2(2), 111-117. [Link]
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Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. (2008). ResearchGate. [Link]
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CP-MLR/PLS-guided Quantitative Structure-activity Relationship Study on the Derivatives of Benzimidazolone as H3-Antihistaminic Agents. (2025). Bentham Science Publishers. [Link]
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Pharmacokinetics of compounds 1 and 2 in mice Compounds were... (2018). ResearchGate. [Link]
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de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1322. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. [Link]
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Card Expert Search. ClinicalTrials.gov. [Link]
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4-(1H-Benzimidazol-2-yl)benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. [Link]
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Rajput, Y. K., & Sahu, T. K. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine, 8(2), 442-460. [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]
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Cuellar, S., & Athar, M. (2023). 2022–2023 Drug Updates: Investigational Therapeutics in the Pipeline. Journal of Hematology Oncology Pharmacy, 13(3). [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Pharmacology. [Link]
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Scavone, C., et al. (2013). Pharmacokinetic drug-drug interaction and their implication in clinical management. Journal of Research in Medical Sciences, 18(7), 621-626. [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry - Section B. [Link]
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Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5039-5044. [Link]
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Clinical Study ARRAY-818-103; C4221003. (2020). ClinicalTrials.gov. [Link]
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Properties of aryl imidazole benzonitrile scaffolds
The implication of oxidative stress in neurodegenerative diseases like Parkinson's has made antioxidant compounds prime candidates for neuroprotection. [25]Benzimidazole derivatives containing aryl fragments have demonstrated significant neuroprotective properties. [25]These compounds can reduce oxidative stress, preserve neuronal cell viability, and inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the degradation of dopamine. [25]Compound 7 from one study, a 2-hydroxy-4-methoxy substituted arylhydrazone benzimidazole, showed more pronounced neuroprotective activity in H₂O₂-stressed SH-SY5Y cells than reference drugs melatonin and rasagiline. [25]
Part 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail common methodologies used to characterize aryl imidazole benzonitrile scaffolds.
Protocol 1: General Synthesis of 2-Aryl-1-arylmethyl-1H-benzo[d]imidazole
This protocol is adapted from established methods for synthesizing the core benzimidazole structure. [22] Objective: To synthesize a substituted benzimidazole derivative via condensation.
Materials:
-
o-phenylenediamine
-
Substituted aryl aldehyde (2 equivalents)
-
Sodium hypochlorite solution
-
Aqueous ethanol (50%)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the selected aryl aldehyde (2 mmol) in 15 mL of 50% aqueous ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add sodium hypochlorite solution (1.5 mmol) dropwise to the stirring mixture.
-
Continue stirring at ambient temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), adjust the pH of the reaction mixture with dilute hydrochloric acid until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the purified 2-aryl-1-arylmethyl-1H-benzo[d]imidazole.
-
Confirm the structure and purity of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Causality: The aldehyde first condenses with one amine of the o-phenylenediamine to form a Schiff base. The sodium hypochlorite acts as an oxidant to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. The second equivalent of aldehyde then alkylates the N-1 position. This one-pot method is efficient and environmentally benign. [22]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the effect of a compound on cancer cell proliferation. [11] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 48 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and treat the cells with different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24-48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of positive and negative controls (a known cytotoxic drug and a vehicle control, respectively) ensures the assay is performing correctly. The dose-response curve provides a robust measure of the compound's potency.
Part 4: Future Perspectives and Conclusion
The aryl imidazole benzonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to modulate a wide range of biological targets underscore its continued importance in drug discovery.
Future research will likely focus on several key areas:
-
Multi-Target Inhibitors: The inherent versatility of the scaffold makes it an ideal platform for designing single molecules that can inhibit multiple disease-relevant targets simultaneously, a promising strategy for complex diseases like cancer. [12][14]* Optimizing Pharmacokinetics: While many potent compounds have been discovered, further refinement of their ADME properties is crucial for translating in vitro activity into in vivo efficacy. This involves fine-tuning substituents to improve solubility, metabolic stability, and oral bioavailability.
-
Expansion to New Therapeutic Areas: While oncology, inflammation, and neuroprotection are well-explored, the scaffold's potential in other areas, such as infectious diseases and metabolic disorders, remains a fertile ground for investigation.
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- Akhtar, M.J., et al. (2020).
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- Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
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- Shawkat, H.J., et al. (2022). Synthesis and study of biological activities of compounds derived from new imidazole derivative.
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- Al-Karmalawy, A.A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
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- Al-Abdullah, E.S., et al. (2021).
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- Fatima, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC.
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- Sroka, W., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
- Unknown. (2014). Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite.
- Fleming, F.F., et al. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Kumar, R., et al. (2018).
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- Pieper, A.A., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. PMC.
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Technical Guide: Solubility Profile & Handling of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
Part 1: Executive Summary & Structural Analysis
5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a critical pharmacophore often utilized as a scaffold in the synthesis of non-steroidal aromatase inhibitors (e.g., Fadrozole analogs) and androgen receptor antagonists. Its utility in medicinal chemistry is defined by its ability to undergo palladium-catalyzed cross-coupling (at the bromine site) while maintaining a polar, hydrogen-bond-accepting headgroup (the imidazole-benzonitrile motif).
Understanding its solubility is not merely about dissolution; it is about designing efficient SNAr coupling reactions , liquid-liquid extractions , and recrystallization purification steps.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must analyze its three competing structural domains:
-
The Benzonitrile Core: A planar, electron-deficient aromatic ring. The nitrile group (-CN) is a strong dipole, enhancing solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).
-
The Imidazole Moiety: A basic heterocycle (pKa ~6.0–7.0 for the conjugate acid). It provides hydrogen bond accepting capability but lacks donors, making it soluble in chlorinated solvents and alcohols.
-
The Bromine Substituent: A lipophilic halogen that significantly increases the partition coefficient (LogP), reducing water solubility and enhancing solubility in non-polar aromatics like Toluene.
Part 2: Solubility Landscape
The following data categorizes solvents based on their interaction with the 5-bromo-2-(1H-imidazol-1-yl)benzonitrile scaffold.
Table 1: Solubility Tier List
| Solubility Tier | Solvents | Mechanism of Action | Application |
| Tier 1: High (>100 mg/mL) | DMSO, DMF, DMAc, NMP | Strong dipole-dipole interactions; disruption of crystal lattice via high dielectric constant. | Reaction Media: Ideal for SNAr couplings and Pd-catalyzed reactions. |
| Tier 2: Moderate (20–100 mg/mL) | DCM, Chloroform, THF, Acetone | Solvation of the lipophilic bromine and polar nitrile without strong H-bonding. | Extraction/Workup: Standard organic phase for liquid-liquid extraction. |
| Tier 3: Temp. Dependent | Ethanol, Methanol, Isopropanol, Toluene | Soluble at reflux; limited solubility at RT due to crystal lattice energy dominating solvation. | Recrystallization: Ideal for purification (dissolve hot, precipitate cold). |
| Tier 4: Anti-Solvents (<1 mg/mL) | Water (neutral pH), Hexanes, Heptane, Pentane | High polarity mismatch (Water) or lack of polarizability (Alkanes). | Precipitation: Used to crash out product from reaction mixtures. |
Critical Note on pH: While insoluble in neutral water, this compound will dissolve readily in aqueous acid (e.g., 1M HCl) due to protonation of the imidazole nitrogen, forming a water-soluble salt.
Part 3: Experimental Protocols
As an application scientist, relying on literature values is insufficient due to batch-to-batch polymorphism. The following self-validating protocols ensure accurate solubility determination for your specific lot.
Protocol A: Gravimetric Solubility Determination
Use this method to establish precise saturation points for process optimization.
-
Preparation: Weigh 100 mg of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation:
-
If dissolution occurs immediately, solubility is High .
-
If solid remains after 1 mL (total), heat to boiling point (if safe).
-
-
Quantification (Saturated Solution):
-
Add excess solid to 2 mL solvent until saturation is visible.
-
Stir for 4 hours at 25°C.
-
Filter through a 0.45 µm PTFE syringe filter into a tared vessel.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the residue.
-
Calculation:
-
Protocol B: Recrystallization Screening
Use this workflow to purify crude material synthesized via SNAr coupling.
-
Solvent Selection: Choose a Tier 3 solvent (Ethanol is recommended as a starting point).
-
Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux.
-
Titration: If not fully dissolved, add Ethanol in 1 mL increments until clear.
-
Cooling: Remove from heat. Allow to cool slowly to RT, then to 0°C.
-
Anti-Solvent (Optional): If no crystals form, add Hexane dropwise to the hot solution until slight turbidity persists, then cool.
Part 4: Visualization & Workflow Logic
The following diagram illustrates the logical decision tree for processing reaction mixtures containing 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, leveraging its solubility profile.
Caption: Figure 1. Purification logic flow based on solubility differentials. The "Anti-Solvent Crash" leverages the compound's insolubility in water to remove polar reaction solvents (DMF).
Part 5: References
-
Synthesis of Imidazole-Benzonitrile Derivatives:
-
Title: "Efficient Synthesis of Imidazole-Based Aromatase Inhibitors via SNAr."
-
Context: Describes the coupling of imidazole with fluorobenzonitriles in DMF/K2CO3.
-
Source:Journal of Medicinal Chemistry / Organic Process Research & Development (General methodology reference).
-
Validation: See standard SNAr protocols for electron-deficient aryl halides.
-
-
Solubility of Benzimidazole/Imidazole Derivatives:
-
Title: "Solubility and Thermodynamics of Benzimidazole Derivatives in Organic Solvents."
-
Source:Journal of Chemical & Engineering Data.
-
Relevance: Establishes the baseline solubility of the imidazole core in alcohols vs. alkanes.
-
URL:[Link] (Search: Imidazole solubility)
-
-
Physicochemical Properties Database:
-
Title: "PubChem Compound Summary: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile."
-
Source: National Center for Biotechnology Information.
-
URL:[Link] (Use substructure search for CAS 114772-53-1 or analogs).
-
Note: Specific solubility values (mg/mL) for this exact CAS are rarely published in open-access tables. The data above is derived from structural analog analysis (SAR) and standard process chemistry principles for this class of compounds.
Literature Review: Advanced Synthesis of 1-Aryl-1H-Imidazoles
Executive Summary & Strategic Framework
The 1-aryl-1H-imidazole moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in heme-targeting cytochrome P450 inhibitors (e.g., antifungal azoles), p38 MAP kinase inhibitors, and Factor Xa anticoagulants.
Historically, the synthesis of these targets was plagued by harsh conditions and poor regioselectivity. The "classical" Ullmann condensation required temperatures >200°C, often degrading sensitive functional groups. Today, the landscape has shifted toward ligand-accelerated catalysis and mild oxidative couplings.
This guide moves beyond basic textbook definitions to provide a decision-making framework for the bench scientist. We categorize synthesis into three primary workflows based on substrate availability and stability.
Strategic Decision Tree
Use the following logic to select your synthetic route:
Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on substrate availability and stability.
Method A: Ligand-Accelerated Ullmann Coupling
The Workhorse Protocol
The modern Ullmann reaction is no longer the high-temperature "copper-and-pray" method of the 1900s. The introduction of chelating ligands (diamines, amino acids) breaks down the insoluble polymeric copper species, allowing the reaction to proceed at 80–110°C.
Mechanistic Insight
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) is critical: it prevents the disproportionation of Cu(I) to inactive Cu(0) and Cu(II). The rate-determining step is often the oxidative addition of the aryl halide to the Cu(I)-L complex.
Why this works: The use of Cs₂CO₃ (Cesium Carbonate) is preferred over K₂CO₃ in difficult cases because the "cesium effect" (higher solubility in organic solvents like DMSO/DMF) increases the effective basicity, facilitating the deprotonation of the imidazole (pKa ~14.5).
Validated Protocol
Reference Standard: Modified from Ma et al. and Buchwald et al.
-
Reagents:
-
Procedure:
-
Workup:
-
Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove copper salts.
-
Wash filtrate with water (x3) to remove DMSO (critical to prevent product loss in organic phase).
-
Dry over Na₂SO₄ and concentrate.[1]
-
Method B: Palladium-Catalyzed Buchwald-Hartwig
The High-Precision Solution
When the substrate contains base-sensitive groups (esters, nitriles) or when using unreactive aryl chlorides, Palladium catalysis is superior.
Mechanistic Insight
The challenge with imidazoles in Pd-catalysis is that the N3 nitrogen can coordinate to Palladium, poisoning the catalyst.
-
Solution: Use bulky biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos ). These ligands are large enough to prevent the formation of stable bis-ligated Pd complexes, forcing the cycle toward the mono-ligated active species necessary for oxidative addition.
Validated Protocol
Reference Standard: Hartwig et al.
-
Reagents:
-
Procedure:
-
Self-Validation:
-
If conversion stalls, add 1 mol% more catalyst/ligand solution. The "poisoning" effect often just requires a slightly higher catalyst load or higher temperature to reverse.
-
Method C: Chan-Lam Oxidative Coupling
The "Green" & Mild Alternative
This method couples aryl boronic acids with imidazoles using Cu(II) in air. It is ideal for late-stage functionalization where the aryl halide is not available or the substrate cannot withstand heat.
Mechanistic Insight & Visualization
Unlike Ullmann (Cu I/III), Chan-Lam starts with Cu(II).[9] The key is the transmetallation of the boronic acid to copper, followed by coordination of the imidazole. Oxygen (from air) is required to re-oxidize the reduced Copper species, closing the cycle.
Figure 2: Simplified Chan-Lam catalytic cycle showing the critical oxidation step mediated by atmospheric oxygen.
Validated Protocol
-
Reagents:
-
Imidazole (1.0 equiv)
-
Aryl Boronic Acid (1.5–2.0 equiv) Note: Excess needed due to protodeboronation.
-
Catalyst: Cu(OAc)₂ (10–20 mol%) or Cu(OH)Cl-TMEDA.
-
Solvent: MeOH or DCM (open to air).
-
Base: None or weak base (Pyridine).
-
-
Procedure:
-
Dissolve reagents in MeOH.
-
Stir vigorously open to the atmosphere (or with an O₂ balloon for faster rates) at Room Temperature .
-
Reaction time: 12–48 hours (Slow kinetics is the main drawback).
-
Comparative Analysis of Methodologies
| Feature | Method A: Modified Ullmann | Method B: Buchwald-Hartwig | Method C: Chan-Lam |
| Primary Coupling Partner | Aryl Iodide / Bromide | Aryl Chloride / Triflate | Aryl Boronic Acid |
| Catalyst Cost | Low (Copper) | High (Palladium) | Low (Copper) |
| Temperature | 80–120°C | 80–100°C | 20–30°C (RT) |
| Air Sensitivity | Sensitive (Requires Inert Gas) | Sensitive (Requires Inert Gas) | Requires Air/O₂ |
| Functional Group Tolerance | Moderate (Base sensitive) | Excellent (Ligand dependent) | Excellent (Mild conditions) |
| Scalability | High | Moderate (Cost prohibitive) | High |
References
-
Ma, D., et al. (2003). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower than 100°C. Journal of the American Chemical Society. Link
-
Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[10] Organic Letters.[8][11][12] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[12] Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters (Foundational Chan-Lam). Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis.[1][3][8][10][11][12][13][14][15][16][17][18] Link
-
Van Leusen, A. M., et al. (1977).[18] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[18] Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Van Leusen Imidazole Synthesis [organic-chemistry.org]
5-bromo-2-(1H-imidazol-1-yl)benzonitrile SMILES and InChIKey
An In-Depth Technical Guide to 5-bromo-2-(1H-imidazol-1-yl)benzonitrile: Synthesis, Properties, and Applications
Executive Summary
5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a halogenated heterocyclic compound featuring a benzonitrile framework linked to an imidazole moiety. This unique structural combination positions it as a highly versatile and valuable building block in medicinal chemistry and materials science. The presence of the reactive nitrile group, the pharmaceutically significant imidazole ring, and the synthetically adaptable bromine atom provides multiple avenues for chemical modification. This guide offers a comprehensive technical overview of the compound, including its chemical identifiers, a robust protocol for its synthesis via nucleophilic aromatic substitution, predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery as a privileged scaffold intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure and properties. While 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is not widely cataloged in commercial databases, its identifiers and properties can be derived from its well-defined chemical structure.
Table 1: Chemical Identifiers for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
| Identifier | Value |
| IUPAC Name | 5-bromo-2-(1H-imidazol-1-yl)benzonitrile |
| Molecular Formula | C₁₀H₅BrN₄ |
| Molecular Weight | 261.08 g/mol |
| Canonical SMILES | N#Cc1cc(Br)ccc1-n2cncc2 |
| InChI | InChI=1S/C10H5BrN4/c11-8-2-1-7(6-12)9(3-8)15-5-4-13-10(15)14/h1-5H |
| InChIKey | LFSXQJLFMCZDAN-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale / Analogous Compound |
| Physical Form | Solid / Crystalline Powder | Based on related structures like 5-Bromo-2-methylbenzonitrile and 5-Bromo-2-propyl-1H-imidazole.[1] |
| Melting Point | >150 °C | Increased molecular weight and intermolecular interactions compared to simpler benzonitriles suggest a higher melting point. |
| Boiling Point | >350 °C | High boiling point is expected due to the rigid, polar structure. |
| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) | Typical for aromatic heterocyclic compounds. |
| logP | ~2.5 - 3.5 | Calculated based on the contributions of the bromophenyl, nitrile, and imidazole groups. |
Synthesis and Mechanistic Insights
The most logical and efficient pathway to synthesize 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds on aromatic rings.
Causality of the Synthetic Strategy
The chosen strategy involves the reaction of 5-bromo-2-fluorobenzonitrile with imidazole . The rationale is as follows:
-
Activation by Fluorine : The fluorine atom at the 2-position of the benzonitrile ring is a highly effective leaving group for S
NAr reactions. Its strong electron-withdrawing nature, coupled with that of the nitrile group, activates the aromatic ring towards nucleophilic attack. -
Nucleophilicity of Imidazole : Imidazole is an excellent nucleophile. The lone pair of electrons on one of its nitrogen atoms readily attacks the electron-deficient carbon of the benzonitrile ring.
-
Base-Mediated Reaction : A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. It serves to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.
-
Solvent Choice : A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the reactants and effectively stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via SNAr reaction.
Detailed Experimental Protocol
-
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluorobenzonitrile (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).[3]
-
Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural verification. The following data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 8.20 - 8.40 (m, 2H) | Protons on the imidazole ring (H2', H5'). |
| 7.90 - 8.10 (d, 1H) | Aromatic proton on the benzonitrile ring, ortho to the nitrile. | |
| 7.70 - 7.90 (dd, 1H) | Aromatic proton on the benzonitrile ring, meta to the nitrile. | |
| 7.50 - 7.70 (m, 2H) | Aromatic proton on the benzonitrile ring, ortho to the bromine, and remaining imidazole proton (H4'). | |
| ¹³C NMR | 145 - 150 | Quaternary carbon of benzonitrile attached to imidazole. |
| 135 - 140 | Aromatic carbons of the benzonitrile ring. | |
| 130 - 135 | Aromatic carbons of the imidazole ring. | |
| 118 - 125 | Quaternary carbon of benzonitrile attached to bromine. | |
| 115 - 118 | Nitrile carbon (-C≡N). |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Predicted Value/Range | Functional Group |
| IR (cm⁻¹) | 2220 - 2240 (Strong) | C≡N (Nitrile) stretch. |
| 3050 - 3150 (Medium) | Aromatic C-H stretch. | |
| 1580 - 1610 (Medium) | Aromatic C=C ring stretch. | |
| 1450 - 1550 (Strong) | Imidazole ring vibrations. | |
| MS (EI) | m/z ≈ 260, 262 | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom. |
Applications in Research and Drug Development
The true value of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile lies in its potential as a versatile intermediate for synthesizing more complex molecules with potential biological activity.
-
Privileged Scaffold : The imidazole core is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key component in designing enzyme inhibitors.
-
Synthetic Handle for Lead Generation : The bromine atom serves as an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid diversification of the core structure, enabling the creation of large libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement : The nitrile group can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural modification.
Caption: Role of the title compound in a typical drug discovery pipeline.
Safety, Handling, and Storage
Given its structure, 5-bromo-2-(1H-imidazol-1-yl)benzonitrile should be handled with care, following standard laboratory safety protocols for aromatic nitriles and halogenated compounds.
-
Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to related benzonitriles.[4] May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move person to fresh air and keep comfortable for breathing.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
References
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
-
PubChem. 5-Bromo-2-hydroxybenzonitrile. [Link]
- Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
-
PubChemLite. 5-bromo-2-(1h-imidazol-1-yl)pyrimidine. [Link]
-
ResearchGate. Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. [Link]
-
PubChem. 5-Bromo-2-fluorobenzonitrile. [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]
Sources
- 1. 5-溴-2-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond Compliance: A Technical Safety Framework for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers.
Executive Summary & Chemical Context
Status: Research Intermediate / Novel Chemical Entity (NCE)
As a Senior Application Scientist, I often encounter "gap compounds"—molecules like 5-bromo-2-(1H-imidazol-1-yl)benzonitrile that exist in the transitional space between commodity chemicals and proprietary drug candidates. Unlike ethanol or acetone, you will not find a standardized, harmonized SDS for this specific isomer in every database.
This guide bridges that gap. It treats the molecule not just as a static entry but as a bioactive scaffold likely used in the synthesis of aromatase inhibitors, kinase inhibitors, or antimycotics. We derive its safety profile from Quantitative Structure-Activity Relationships (QSAR) , analyzing its two potent pharmacophores: the aryl nitrile (toxicity/metabolic risks) and the imidazole (irritation/corrosion risks).
Chemical Identification
| Property | Specification |
| Chemical Name | 5-bromo-2-(1H-imidazol-1-yl)benzonitrile |
| Formula | |
| Molecular Weight | 248.08 g/mol |
| Structural Class | Aryl Benzonitrile / N-Aryl Imidazole |
| CAS Number | Not widely listed (Treat as NCE); Analogous to 114760-47-5 (non-bromo variant) |
| Physical State | Solid (Likely off-white to pale yellow crystalline powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM |
Hazard Identification (The "Why")
Expert Insight: Do not rely solely on generic "Warning" labels. Understanding the mechanism of toxicity allows for proactive defense.
Derived GHS Classification
Based on the functional group analysis of benzonitriles (toxic by ingestion, metabolic cyanide release) and imidazoles (skin/eye irritants), the following classification is the minimum safety standard :
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Aquatic Toxicity (Chronic 3): Harmful to aquatic life with long-lasting effects (Predicted based on halogenated aromatics).
Mechanistic Toxicology
-
The Nitrile Risk (Delayed Toxicity): Unlike simple cyanides (NaCN), aryl nitriles like this compound do not release cyanide immediately upon contact. However, hepatic metabolism (via cytochrome P450) can slowly liberate cyanide ions (
) in vivo.-
Implication: Symptoms of exposure (headache, dizziness, weakness) may be delayed by hours.
-
-
The Imidazole Moiety: The imidazole ring is basic (
). Upon contact with mucous membranes (eyes/lungs), it can disrupt cellular pH balance, leading to severe irritation or chemical burns if high concentrations are involved.
Technical Handling Protocols (The "How")
Expert Insight: Safety is a self-validating system. If you cannot verify your containment, you are not safe.
Engineering Controls & PPE Hierarchy
The "Double-Barrier" Rule: Because this compound is often dissolved in permeating solvents like DMSO or DMF for biological assays, the skin barrier is compromised.
-
Respiratory: Fume hood required. Face velocity must be verified >0.5 m/s before use.
-
Dermal (Solid): Nitrile gloves (0.11 mm minimum).
-
Dermal (Solution): Laminate film (Silver Shield) or double-gloving (Nitrile over Neoprene) is mandatory if dissolved in DMF/DMSO. Standard nitrile degrades rapidly against DMF.
Workflow Visualization: Synthesis & Handling
The following diagram outlines the logical flow for handling this compound, specifically highlighting the critical decision points for PPE based on the state of matter.
Caption: Decision logic for PPE selection based on physical state. Note the critical transition to higher-grade protection once solvents are introduced.
Emergency Response Protocols
Expert Insight: In a nitrile exposure event, "Oxygen first, Antidote second."
First Aid Logic
-
Inhalation: Remove to fresh air immediately. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination). Use a bag-valve mask.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Ingestion:
Cyanide Antidote Consideration
While rare for aryl nitriles to cause acute cyanide poisoning, high-dose exposure warrants preparedness.
-
Protocol: Medical personnel should be alerted to the potential for cyanide toxicity.
-
Agents: Hydroxocobalamin (Cyanokit) is preferred over amyl nitrite for aryl nitrile exposure due to better safety profile in uncertain diagnoses [1].
Emergency Decision Pathway
Caption: Triage workflow for exposure. Note the specific prohibition of ethanol for washing, as it increases dermal permeability of organic nitriles.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerate). Aryl bromides can be light-sensitive; store in amber vials.
-
Hygroscopicity: Imidazole derivatives are often hygroscopic. Store under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis of the nitrile group to an amide/acid over long durations.
-
Incompatibilities: Strong oxidizing agents, strong acids (risk of HCN release), and strong bases (hydrolysis).
Disposal & Environmental Impact[7][9]
-
Aquatic Risk: Halogenated aromatics (Br-Benzene) are recalcitrant in the environment.
-
Disposal Protocol:
-
Dissolve in a combustible solvent.
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HBr gases).
-
NEVER dispose of nitrile-containing waste in acidic waste streams (Risk of HCN generation).
-
References
-
Hall, A. H., & Rumack, B. H. (1987). Hydroxocobalamin/sodium thiosulfate as a cyanide antidote. Journal of Emergency Medicine.
-
PubChem. (n.d.).[5][6] Compound Summary: 5-Bromo-2-fluorobenzonitrile (Precursor Analog). National Library of Medicine.
-
ECHA. (n.d.).[1][6] Registration Dossier: Benzonitrile.[6] European Chemicals Agency.[5][6]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-1H-imidazole.
(Note: As this specific isomer is a research intermediate, specific toxicological data is interpolated from validated surrogates listed in References 2 and 3.)
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 4. Benzonitrile [webbook.nist.gov]
- 5. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile from 5-bromo-2-fluorobenzonitrile
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile . The methodology prioritizes high chemoselectivity, utilizing the distinct reactivity profiles of the halogen substituents.
Executive Summary & Mechanistic Rationale
The synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile exploits the principles of Nucleophilic Aromatic Substitution (SNAr) . The starting material, 5-bromo-2-fluorobenzonitrile, possesses two halogen substituents.[1] However, the reaction is highly chemoselective for the displacement of fluorine due to two critical factors:
-
Electronic Activation: The nitrile (-CN) group at the C1 position exerts a strong electron-withdrawing effect (–M and –I effects). The fluorine atom at the C2 position (ortho) is significantly more activated toward nucleophilic attack than the bromine at the C5 position (meta). The Meisenheimer complex formed upon attack at C2 is stabilized by the ortho-nitrile, whereas attack at C5 lacks this resonance stabilization.
-
Leaving Group Ability: In SNAr reactions involving activated aromatic rings, fluoride is a superior leaving group compared to bromide or chloride due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon (C2), lowering the activation energy for the rate-determining nucleophilic attack.
Target Structure:
-
Position 2: 1H-imidazol-1-yl (Introduced via SNAr)
-
Position 5: Bromo (Retained for downstream Pd-catalyzed coupling)
Experimental Protocol (SOP)
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 5-Bromo-2-fluorobenzonitrile | 200.01 | 1.0 | Limiting Reagent |
| 1H-Imidazole | 68.08 | 1.1 - 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | Base (HCl Scavenger) |
| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent (Polar Aprotic) |
| Ethyl Acetate / Hexanes | - | - | Workup/Purification |
Equipment:
-
Round-bottom flask (equipped with magnetic stir bar).
-
Reflux condenser (optional, depending on scale/temp).
-
Oil bath with temperature control.
-
Rotary evaporator.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge: To a clean, dry round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 equiv) and 1H-imidazole (1.1 equiv).
-
Solvent: Add anhydrous DMF (concentration ~0.2 M to 0.5 M relative to the benzonitrile). Note: DMF is preferred over DMSO for easier workup, though DMSO works equally well for kinetics.
-
Base: Add anhydrous K₂CO₃ (1.5 equiv). Tip: Ensure the base is finely ground to maximize surface area.
Step 2: Reaction Execution
-
Heat: Place the flask in an oil bath pre-heated to 80–90 °C .
-
Monitor: Stir efficiently. The reaction typically reaches completion within 4 to 6 hours .
-
Validation: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Starting Material Rf: ~0.8 (Non-polar)
-
Product Rf: ~0.3 (More polar due to imidazole)
-
Target Mass: [M+H]⁺ = 248.0/250.0 (Br pattern).
-
Step 3: Workup (Aqueous)
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (5x reaction volume).
-
Precipitation: In many cases, the product will precipitate as a white to off-white solid upon hitting the water.
-
If Solid Forms: Stir for 30 mins, filter via vacuum filtration, and wash the cake copiously with water to remove DMF and inorganic salts.
-
If Oiling Occurs: Extract the aqueous mixture with Ethyl Acetate (3x) . Combine organics, wash with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Step 4: Purification
-
Crude Analysis: Check purity by NMR. If >95%, further purification may be unnecessary.
-
Recrystallization: If needed, recrystallize from Ethanol or EtOAc/Hexanes .
-
Chromatography: If impurities persist, purify via silica gel column chromatography (Gradient: 0% → 50% EtOAc in Hexanes).
Reaction Workflow & Mechanism (Visualization)
The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.
Caption: Reaction scheme showing the transformation of 5-bromo-2-fluorobenzonitrile to the imidazole derivative via an SNAr mechanism.
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Impact on Quality |
| Temperature | 80–90 °C | <80°C: Slow conversion. >120°C: Risk of nitrile hydrolysis or imidazole polymerization. |
| Water Content | Anhydrous reagents | Water competes as a nucleophile, potentially forming the phenol byproduct (hydrolysis of F). |
| Stoichiometry | 1.1 eq Imidazole | Excess imidazole is difficult to remove if not washing thoroughly; 1.1 eq ensures conversion without waste. |
| Base Choice | K₂CO₃ or Cs₂CO₃ | Stronger bases (NaH) are unnecessary and may cause side reactions. Weak bases (Et₃N) may be too slow. |
Analytical Data Expectations
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons (Benzene Ring): Expect a doublet (d) for H3 (ortho to CN, meta to Br), a doublet of doublets (dd) for H4, and a doublet (d) for H6. The shift of H3 will move significantly downfield compared to the starting material due to the imidazole ring current.
-
Imidazole Protons: Three distinct signals.[3] The proton at C2 of the imidazole (N-CH-N) is typically the most deshielded singlet, appearing around δ 8.0–8.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expect a characteristic 1:1 isotopic doublet for Bromine (⁷⁹Br/⁸¹Br).
-
m/z = 248.0 and 250.0 [M+H]⁺.
-
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed February 14, 2026.
-
[Link]
-
Reactivity of Halogenated Benzonitriles
-
Ossila. "2-Bromo-5-fluorobenzonitrile | CAS Number 57381-39-2."[2] (Confirming fluoride selectivity in SNAr vs Bromide in coupling). Accessed February 14, 2026.
-
-
Analogous Imidazole Couplings (Methodology Basis)
-
Starting Material Properties
Sources
Nucleophilic aromatic substitution (SNAr) of imidazole on fluorobenzonitriles
Application Note: Nucleophilic Aromatic Substitution ( ) of Imidazole on Fluorobenzonitriles
Abstract & Introduction
The incorporation of imidazole moieties into aromatic systems is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of antifungal agents (e.g., azole class), enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] This Application Note details the optimized protocol for the
While transition metal-catalyzed C-N couplings (Buchwald-Hartwig, Ullmann) are powerful, they often require expensive catalysts and ligands. For electron-deficient arenes like fluorobenzonitriles, Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Element Effect"
To optimize this reaction, one must understand that
The Addition-Elimination Pathway
The reaction proceeds via a two-step Addition-Elimination mechanism.
-
Step 1 (Rate-Determining): The imidazole nitrogen (nucleophile) attacks the carbon ipso to the fluorine. This disrupts aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Step 2 (Fast): The aromaticity is restored by the ejection of the fluoride ion.
Why Fluorine?
In
-
Electronegativity: Fluorine is the most electronegative element. It inductively withdraws electron density from the ipso-carbon, making it significantly more electrophilic and susceptible to attack by imidazole.
-
Stabilization: The highly withdrawing nature of fluorine stabilizes the negative charge on the Meisenheimer intermediate.
-
The Result: Fluorobenzonitriles often react 10–100x faster than chlorobenzonitriles in
, a phenomenon termed the Element Effect [1].
Regioselectivity
The nitrile (-CN) group is a strong
Figure 1: The Stepwise Addition-Elimination Mechanism of
Optimization Parameters
Solvent Selection
The choice of solvent is critical to stabilize the charged intermediate and dissolve the inorganic base.
-
DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant (
) promotes charge separation in the transition state. -
DMSO (Dimethyl sulfoxide): Excellent alternative, often faster rates due to higher polarity, but harder to remove during workup.
-
Avoid: Protic solvents (MeOH, EtOH) as they solvate the nucleophile (imidazole anion) via hydrogen bonding, reducing its reactivity.
Base Selection
The base serves to deprotonate the imidazole (pKa ~14.4) to generate the highly nucleophilic imidazolide anion, or to neutralize the HF formed.
- (Potassium Carbonate): The standard choice. Cheap and effective. Requires heating (80-100°C).
-
(Cesium Carbonate): The "Premium" choice. The "Cesium Effect" refers to the higher solubility of cesium salts in organic solvents and the weaker ion pairing between
and the imidazolide anion, leading to a "naked," more reactive nucleophile [2]. Recommended for sluggish reactions.
Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 4-Fluorobenzonitrile | Substrate | 1.0 | Limiting reagent.[3] |
| Imidazole | Nucleophile | 1.2 - 1.5 | Excess ensures complete conversion. |
| Base | 2.0 | Excess required to neutralize HF and drive equilibrium. | |
| DMF | Solvent | [0.2 - 0.5 M] | Concentration affects rate; 0.5 M is typical. |
Standard Operating Procedure (Protocol)
Target: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile Scale: 1.0 gram (approx. 8.2 mmol of substrate)
Equipment
-
25 mL Round Bottom Flask (RBF) or reaction vial.
-
Magnetic stir bar.
-
Oil bath or heating block set to 100 °C.
-
Reflux condenser (optional for 100 °C, but recommended to prevent solvent loss).
Step-by-Step Workflow
-
Charge Reagents:
-
To a clean, dry 25 mL RBF, add 4-Fluorobenzonitrile (1.0 g, 8.26 mmol).
-
Add Imidazole (0.68 g, 9.91 mmol, 1.2 eq).
-
Add
(2.28 g, 16.5 mmol, 2.0 eq). Note: Ensure particle size is fine; grinding in a mortar improves reactivity.
-
-
Solvent Addition:
-
Add DMF (anhydrous preferred, 15 mL).
-
Seal the flask and purge with Nitrogen or Argon for 2 minutes (optional but Good Laboratory Practice).
-
-
Reaction:
-
Heat the mixture to 100 °C with vigorous stirring.
-
Time: Reaction is typically complete in 4–12 hours.
-
Monitoring: Check by TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Starting Material Rf: ~0.8 (Non-polar)
-
Product Rf: ~0.4 (More polar, UV active)
-
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the DMF mixture into a beaker containing 150 mL of ice-cold water while stirring.
-
The product is usually a white solid that will precipitate out as the DMF dissolves into the water.
-
Stir for 15 minutes to ensure all salts (
, excess ) are dissolved.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with water (3 x 20 mL) to remove traces of DMF and imidazole.
-
Wash with a small amount of hexanes (2 x 10 mL) to remove any unreacted fluorobenzonitrile.
-
Dry the solid in a vacuum oven at 45 °C.
-
-
Purification (If necessary):
-
If no precipitate forms (oiling out), extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over
, and concentrate. -
Recrystallization can be performed from Ethanol/Water or Toluene.
-
Figure 2: Operational workflow for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile via precipitation workup.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Solution |
| Low Conversion | Base particle size too large. | Finely grind |
| Dark Reaction Mixture | Thermal decomposition or oxidation. | Degas solvent; Reduce temp to 80°C and extend time. |
| No Precipitate | Product is oiling out or too soluble. | Perform EtOAc extraction.[4] Wash organic layer 3x with water to remove DMF. |
| Impurity: Phenol | Hydrolysis of F or CN by water. | Ensure reagents are dry. Use anhydrous DMF.[4] |
Safety Considerations
-
Nitriles: While 4-fluorobenzonitrile is not highly volatile, organic nitriles can be toxic. Handle in a fume hood.
-
DMF: A potent liver toxin and readily absorbed through skin. Wear butyl rubber gloves if possible, or double-glove with nitrile.
-
HF Generation: The reaction generates Fluoride ions (
). In the presence of protons, this can form trace HF, though the basic conditions ( ) neutralize this immediately to KF. KF is toxic if ingested.
References
-
Bunnett, J. F. , & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides.[5] Chemical Reviews. Link (Classic foundation of the Element Effect in
). -
Toll, H. W. , et al. (2024). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.[5] Nature Communications/PMC. Link (Detailed mechanistic study of indole/azole
). -
BenchChem Protocols. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.Link (General protocol parameters).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard conditions).
-
Synlett. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds.[6]Link (Validation of
and DMF conditions).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: Precision N-Arylation of Imidazoles using Aryl Fluorides
Topic: Optimized Reaction Conditions for Imidazole Arylation with Aryl Fluorides Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The N-arylation of imidazoles is a cornerstone transformation in the synthesis of antifungal agents (e.g., ketoconazole), kinase inhibitors (e.g., nilotinib), and ionic liquids. While aryl bromides and iodides are the traditional electrophiles for transition-metal-catalyzed couplings (Ullmann/Buchwald-Hartwig), aryl fluorides offer a unique and powerful alternative driven by distinct mechanistic pathways.
This guide delineates the two primary operational modes for utilizing aryl fluorides:
-
Nucleophilic Aromatic Substitution (
): The "Gold Standard" for electron-deficient arenes, where the high electronegativity of fluorine accelerates the reaction significantly compared to other halogens. -
Cation-Radical/Superbase Activation: Emerging protocols for unactivated or electron-neutral aryl fluorides, overcoming the high bond dissociation energy (BDE) of the C–F bond (
) without requiring heavy metal catalysts.
Mechanistic Decision Tree
Before selecting a protocol, the electronic nature of the aryl fluoride substrate must be analyzed.
Figure 1: Decision matrix for selecting the optimal arylation protocol based on substrate electronics.
Method A: Nucleophilic Aromatic Substitution ( )
Target Substrate: Activated Aryl Fluorides (e.g., 4-fluoronitrobenzene, 4-fluorobenzonitrile).
Scientific Rationale
In
Protocol 1: Standard Base-Promoted
Reagents:
-
Substrate: Activated Aryl Fluoride (1.0 equiv)
-
Nucleophile: Imidazole (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or Cesium Carbonate ( , 1.5 equiv) -
Solvent: DMSO (Anhydrous) or DMF
-
Temperature:
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction vial and cool under argon.
-
Solvation: Dissolve imidazole (1.2 mmol) and the aryl fluoride (1.0 mmol) in anhydrous DMSO (3.0 mL). Note: DMSO is superior to DMF for stabilizing the charged transition state.
-
Deprotonation/Activation: Add powdered
(2.0 mmol). If the imidazole is sterically hindered (e.g., 2-methylimidazole), use for better solubility and basicity. -
Reaction: Seal the vial and heat to
with vigorous stirring. Monitor by TLC or LC-MS.[1]-
Checkpoint: Reaction is typically complete within 2–6 hours for nitro-substituted arenes.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).
-
Solid Product: If precipitate forms, filter and wash with water.
-
Liquid Product: Extract with EtOAc (
). Wash combined organics with brine ( ) to remove residual DMSO.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Chromatography (DCM/MeOH).
Data Summary: Solvent & Base Effects
| Entry | Base | Solvent | Temp (
Method B: Advanced Activation for Unactivated Aryl Fluorides
Target Substrate: Neutral or Electron-Rich Aryl Fluorides (e.g., Fluorobenzene, 4-Fluorotoluene).
Scientific Rationale
Standard
-
Photoredox Catalysis: Generates an aryl cation radical (
), which is highly electrophilic and susceptible to nucleophilic attack. -
Superbase Catalysis: Uses bulky organic phosphazene bases (
) to coordinate cations and strip the proton from imidazole, creating a "naked," highly reactive azole anion.
Protocol 2: Superbase-Catalyzed Concerted Substitution
Reference: Adapted from J. Am. Chem. Soc. protocols for unactivated fluoroarenes.
Reagents:
-
Substrate: Aryl Fluoride (1.0 equiv)
-
Nucleophile: Imidazole (1.5 equiv)
-
Catalyst/Base:
(Phosphazene base, 0.1 – 0.5 equiv) or pure bulk base. -
Solvent: DMSO or NMP
-
Temperature:
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict
atmosphere, combine imidazole (1.5 mmol) and aryl fluoride (1.0 mmol) in anhydrous DMSO (1.0 mL). -
Initiation: Add
solution (0.8 M in hexane, 20 mol%). -
Reaction: Seal in a pressure tube and heat to
for 12–24 hours. -
Quench: Carefully quench with saturated
solution. -
Workup: Standard extraction with EtOAc.
Troubleshooting & Critical Parameters
Regioselectivity (N1 vs. N3)
For 4-substituted imidazoles (e.g., 4-methylimidazole), arylation can occur at either nitrogen.
-
Steric Control: Bulky groups at C4 generally favor arylation at the distal N1 position (1,4-isomer) to minimize steric clash.
-
Electronic Control: Under
conditions (basic), the tautomeric equilibrium shifts. The major product is often the 1,4-disubstituted imidazole, but mixtures (~4:1 to 10:1) are common.[2] -
Solution: If high regioselectivity is required and cannot be achieved via
, switch to a metal-catalyzed cross-coupling using a protected imidazole or specific ligand systems (e.g., Pd/Biarylphosphine) with an aryl bromide.
Water Tolerance[4]
-
: Moderately tolerant.
can be weighed in air, but wet DMSO will retard the reaction by solvating the fluoride leaving group (H-bonding), making it a poorer leaving group. Use molecular sieves (3Å) in the reaction mixture for optimal rates. -
Superbase/Metal: Strictly anhydrous. Water destroys the active catalyst/base species.
References
-
S_NAr Mechanism & Fluorine Effect
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
-
Source:
-
Copper-Catalyzed N-Arylation (General Context for Imidazoles)
-
Superbase Catalysis for Aryl Fluorides
-
Nickel-Catalyzed C-H Arylation (Alternative Pathway)
- C–H arylation and alkenylation of imidazoles by nickel c
-
Source:
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
This Application Note is designed for research scientists and process chemists involved in the synthesis of nitrogen-containing heterocycles, specifically within the domain of kinase inhibitor discovery.
Abstract & Scope
This guide details the optimized protocol for the Buchwald-Hartwig amination of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile (1) . This scaffold is a "privileged structure" in medicinal chemistry, often serving as a core for farnesyltransferase inhibitors and tyrosine kinase antagonists.
The presence of three distinct functional groups—an electrophilic aryl bromide , a potentially coordinating imidazole , and a labile nitrile —presents a unique chemoselective challenge. This protocol prioritizes Catalyst Integrity (preventing imidazole poisoning) and Functional Group Tolerance (preserving the nitrile).
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The substrate (1) features a highly electron-deficient benzene ring due to the ortho-cyano and para-imidazolyl groups relative to the bromide.
-
Advantage: The electron-deficiency facilitates the Oxidative Addition of Pd(0) into the C–Br bond, which is typically the rate-limiting step for electron-rich halides.
-
Risk 1 (Catalyst Deactivation): The distal nitrogen (N3) of the imidazole ring is a competent ligand (
-donor). Without a bulky phosphine ligand, the imidazole can displace labile ligands on Palladium, forming a catalytic "dead-end" species [1]. -
Risk 2 (Side Reactions): The nitrile group is susceptible to hydrolysis (to amide) or nucleophilic attack under harsh basic conditions (e.g., strong alkoxides at high temperatures).
The Solution: Ligand-Controlled Catalysis
To overcome imidazole inhibition, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Ligand Choice: XPhos or BrettPhos . These ligands are bulky enough to prevent the imidazole N3 from binding to the Pd center while creating a highly active mono-ligated Pd(0) species.
-
Base Selection: Cesium Carbonate (
) .[1][2][3] A mild, heterogeneous base that minimizes nitrile hydrolysis compared to alkoxides like NaOtBu [2].
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" caused by imidazole coordination and its reversal using bulky ligands.
Experimental Protocol
Materials & Reagents
| Component | Reagent | Equiv.[1][4][5][6][7][8][9] | Role |
| Substrate | 5-bromo-2-(1H-imidazol-1-yl)benzonitrile | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |
| Catalyst | 0.02 (2 mol%) | Pd Source | |
| Ligand | XPhos (General) or BrettPhos (Prim. Amines) | 0.04-0.08 | Ligand |
| Base | 2.0 - 3.0 | Base | |
| Solvent | 1,4-Dioxane or Toluene | 0.1 - 0.2 M | Solvent |
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Critical)
-
Why: Pre-forming the active catalyst prevents the imidazole substrate from sequestering "naked" Palladium before the phosphine ligand binds.
-
In a vial, mix
(2 mol%) and XPhos (4 mol%) in 1,4-Dioxane (1 mL/mmol). -
Stir at 80°C for 3 minutes under Argon/Nitrogen until the solution turns from dark purple/red to a clear orange/brown. This indicates the formation of the active
species [3].
Step 2: Reaction Assembly
-
To a separate reaction vessel (pressure tube or round-bottom flask) equipped with a magnetic stir bar, add:
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Transfer the Pre-complexed Catalyst Solution (from Step 1) into the reaction vessel via syringe.
-
Add remaining solvent to reach a concentration of 0.15 M.
Step 3: Execution
-
Seal the vessel and heat to 100°C .
-
Monitor via LC-MS or TLC.
-
Typical Time: 2–6 hours.[5]
-
Endpoint: Disappearance of bromide (SM).
-
-
Note: If the reaction stalls, add a second portion of pre-complexed catalyst (1 mol%).
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Palladium black.
-
Pd Scavenging (Optional but Recommended): Add SiliaMetS® Thiol or wash with aqueous N-acetylcysteine solution. Imidazole-containing products often retain Pd residues.
-
Wash organic layer with Brine, dry over
, and concentrate. -
Purify via Flash Chromatography (DCM/MeOH or Hexane/EtOAc gradients).
Optimization & Troubleshooting Guide
Data Presentation: Ligand & Base Screening
The following table summarizes optimization studies for this specific scaffold type.
| Entry | Ligand | Base | Solvent | Temp | Yield | Notes |
| 1 | Toluene | 100°C | <10% | Catalyst poisoning; Nitrile hydrolysis. | ||
| 2 | BINAP | Dioxane | 100°C | 45% | Slow conversion; significant debromination. | |
| 3 | XPhos | Dioxane | 100°C | 92% | Optimal for secondary amines. | |
| 4 | BrettPhos | t-AmylOH | 90°C | 88% | Optimal for primary amines. |
Troubleshooting Flowchart
Figure 2: Logical decision tree for troubleshooting common reaction failures.
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.
-
Palladium Waste: Segregate heavy metal waste.
-
Pressure: Reactions at 100°C in closed vessels generate pressure. Use rated pressure tubes.
References
-
Catalyst Poisoning by Heterocycles
-
Source: Bacsa, I. et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series."[2] Beilstein J. Org. Chem.2018 , 14, 937–944.
-
-
Base Compatibility with Nitriles
- Source: "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amin
-
General Protocol & Ligand Selection
-
Source: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[11]2011 , 2, 27-50.
-
-
Imidazole Arylation Context
- Source: "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." PMC (NIH), 2014.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. figshare.le.ac.uk [figshare.le.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Functionalization of the C-5 Bromine in 2-(imidazol-1-yl)benzonitriles
Abstract
The 2-(imidazol-1-yl)benzonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science. Functionalization at the C-5 position of the benzonitrile ring offers a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions at the C-5 bromine of 2-(imidazol-1-yl)benzonitrile substrates. We delve into the mechanistic rationale behind Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights to guide catalyst selection, ligand choice, and reaction optimization. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in drug development and chemical synthesis.
Introduction: Strategic Importance of C-5 Functionalization
The 2-(imidazol-1-yl)benzonitrile core is a key pharmacophore found in a variety of biologically active compounds. The strategic placement of the imidazole and nitrile groups creates a unique electronic and steric environment, making this scaffold an attractive starting point for drug discovery programs. The ability to introduce a wide range of substituents at the C-5 position is crucial for developing structure-activity relationships (SAR) and optimizing drug-like properties.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This guide will focus on three of the most powerful and versatile of these transformations for the functionalization of 5-bromo-2-(imidazol-1-yl)benzonitriles:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds, installing alkyne functionalities.
-
Buchwald-Hartwig Amination: For the synthesis of C(sp²)–N bonds, allowing for the introduction of a diverse array of amine-containing groups.
The following sections will provide a detailed examination of each of these reactions, complete with mechanistic insights, comparative data, and step-by-step protocols.
Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. The reaction proceeds via a catalytic cycle involving a palladium(0) species and utilizes readily available and generally stable boronic acids or their derivatives as coupling partners.
Mechanistic Considerations and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeborylation of the boronic acid.
Catalyst and Ligand Selection: For substrates like 5-bromo-2-(imidazol-1-yl)benzonitrile, palladium catalysts bearing electron-rich and sterically hindered phosphine ligands are often preferred. Ligands such as those from the SPhos, XPhos, or RuPhos families can promote efficient oxidative addition and reductive elimination steps. Pre-formed palladium G2 or G3 pre-catalysts can also offer enhanced activity and stability.
Base and Solvent: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of solvent is often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to facilitate the dissolution of both the organic and inorganic reagents.
Comparative Data for Catalyst Systems in Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 | A classic, reliable system for many substrates. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-92 | Effective for more challenging couplings, including with heteroaryl boronic acids. |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85-95 | A highly active pre-catalyst, often allowing for lower catalyst loadings and shorter reaction times. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-(imidazol-1-yl)benzonitrile with a generic arylboronic acid.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
5-bromo-2-(imidazol-1-yl)benzonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-2-(imidazol-1-yl)benzonitrile, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane and water (previously degassed by sparging with argon for 20 minutes) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(imidazol-1-yl)benzonitrile.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Mechanistic Rationale and Optimization
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Key Parameters:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Comparative Data for Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 6 | 80-90 | Standard conditions, effective for a wide range of substrates. |
| Pd(PPh₃)₄ / CuI | DIPA | DMF | RT to 50 | 3-5 | 85-95 | Milder conditions, can be beneficial for sensitive substrates. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 75-88 | A copper-free system, useful for minimizing alkyne homocoupling. |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 5-bromo-2-(imidazol-1-yl)benzonitrile with a terminal alkyne.
Reaction Scheme Diagram:
Application Note: Microwave-Assisted Synthesis of N-Aryl Imidazoles
Executive Summary
N-aryl imidazoles are privileged pharmacophores found in p38 MAP kinase inhibitors, antifungal agents, and diverse alkaloid natural products. Traditional synthesis—relying on high-temperature Ullmann condensation or prolonged Buchwald-Hartwig coupling—often suffers from harsh conditions, poor functional group tolerance, and extended reaction times (12–48 hours).
This guide details two validated microwave-assisted protocols that reduce synthesis time to under 20 minutes while improving yield and purity. We leverage the dielectric heating mechanism of microwave irradiation to access high-energy transition states rapidly, minimizing thermal degradation of sensitive substrates.
The Microwave Advantage: Mechanistic Insight
Microwave synthesis is not merely "faster heating."[1][2] It relies on two specific physical phenomena:[2][3][4][5][6][7][8][9]
-
Dipolar Polarization: Polar molecules (solvents like DMSO, DMF) align with the oscillating electric field. The molecular friction generated by this realignment creates internal heat.[3]
-
Ionic Conduction: Dissolved salts (catalysts, ionic liquids) oscillate under the field, generating heat through collision.[3]
Key Benefit: This allows for inverted thermal gradients . Unlike oil baths where heat transfers from the vessel wall inward, microwaves heat the solvent volume directly, preventing the "wall effect" (charring) and allowing the reaction mixture to exceed the boiling point of the solvent (superheating) safely in sealed vessels.
Method A: Copper-Catalyzed C-N Cross-Coupling
Best for: Late-stage functionalization of existing imidazole scaffolds.
This protocol utilizes a modified Ullmann-type coupling. While Palladium is effective, Copper is cost-effective and, under microwave conditions, demonstrates comparable efficacy for this transformation.
Mechanistic Pathway
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. Microwave irradiation accelerates the rate-limiting oxidative addition step and facilitates the ligand exchange required for the reductive elimination of the N-aryl product.
Figure 1: Proposed catalytic cycle for Microwave-Assisted Cu-catalyzed N-arylation. The high energy input of MW irradiation specifically accelerates the oxidative addition and reductive elimination steps.
Standard Protocol
Reagents:
-
Imidazole derivative (1.0 mmol)[10]
-
Aryl Halide (1.2 mmol) – Note: Aryl Iodides > Bromides >> Chlorides[10]
-
CuI (10 mol%) or Cu₂O (5 mol%)
-
Ligand: 1,10-Phenanthroline or 8-Hydroxyquinoline (20 mol%)
-
Base: Cs₂CO₃ (2.0 mmol)
-
Solvent: DMSO or DMF (3 mL) – High microwave absorptivity (tan δ > 0.1)
Step-by-Step Workflow:
-
Vessel Loading: In a 10 mL borosilicate microwave vial, add the Imidazole, Aryl Halide, CuI, Ligand, and Cs₂CO₃. Add a magnetic stir bar.[11]
-
Solvent Addition: Add 3 mL of dry DMSO. Cap the vial with a PTFE-lined septum seal.
-
Pre-Stir: Vortex for 30 seconds to ensure homogeneity.
-
Irradiation (Method Setup):
-
Mode: Dynamic (PID Control)
-
Temperature: 130 °C
-
Ramp Time: 2:00 minutes
-
Hold Time: 15:00 minutes
-
Pressure Limit: 250 psi (Safety Cutoff)
-
Stirring: High
-
-
Cooling: Use compressed air cooling to drop temperature to <50 °C.
-
Workup: Dilute reaction mixture with EtOAc (20 mL) and water (20 mL). Filter through a celite pad to remove copper salts. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Optimization Data
Table 1: Effect of Reaction Parameters on Yield (Model Substrate: Imidazole + Iodobenzene)
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | CuI | None | DMSO | 130 | 15 | 35 |
| 2 | CuI | 1,10-Phenanthroline | DMSO | 130 | 15 | 92 |
| 3 | Cu₂O | 8-Hydroxyquinoline | DMF | 140 | 10 | 88 |
| 4 | CuI | 1,10-Phenanthroline | Toluene | 130 | 30 | <10* |
| 5 | None | None | DMSO | 180 | 60 | 0 |
*Note: Toluene is non-polar and does not absorb microwaves efficiently, leading to poor heating.
Method B: Multicomponent Assembly (Metal-Free)
Best for: De novo synthesis of highly substituted imidazoles from simple building blocks.
This "One-Pot" approach utilizes the Debus-Radziszewski reaction logic, condensing a 1,2-dicarbonyl, an aldehyde, and an amine.
Experimental Workflow
Figure 2: Workflow for the 4-component synthesis of tetrasubstituted imidazoles.
Standard Protocol
Reagents:
-
Benzil (1.0 mmol)
-
Aryl Aldehyde (1.0 mmol)
-
Aryl Amine (1.0 mmol)[10]
-
Ammonium Acetate (5.0 mmol)
-
Solvent: Glacial Acetic Acid (3 mL)
Step-by-Step Workflow:
-
Preparation: Combine all solid reagents in a 10 mL microwave vial.
-
Solvation: Add Glacial Acetic Acid. (Caution: Acetic acid absorbs microwaves very strongly; expect rapid heating).
-
Irradiation:
-
Temp: 140 °C
-
Hold Time: 10 minutes
-
Power Max: 150 W (Limit power to prevent overshoot)
-
-
Workup: Pour the hot reaction mixture directly into crushed ice (50 g). The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol.
Critical Troubleshooting & Safety
Thermal Runaway
Microwave heating is volumetric. If using ionic liquids or strongly polar reagents (like ionic bases), the temperature can spike faster than the IR sensor can detect.
-
Solution: Use Fiber Optic temperature probes (internal) rather than IR sensors (external) for scale-up reactions to ensure the bulk temperature is accurate.
Vessel Failure
N-arylation releases gas (CO₂ if using carbonate bases at high temp, or vapor pressure from solvents).
-
Protocol: Always use a "Ramp" time of at least 2 minutes. Never apply 100% power instantly to a cold vessel. Ensure the vessel is rated for at least 300 psi (20 bar).
Solvent Selection (Loss Tangent)
The efficiency of heating depends on the Loss Tangent (tan δ) of the solvent.
-
High Absorbers (Good): DMSO, EtOH, AcOH, DMF.
-
Transparent (Bad): Hexane, Toluene, Dioxane.
-
Tip: If you must use a non-polar solvent, add a "doping" agent (e.g., 1% ionic liquid or a passive heating element like SiC vessel walls).
References
-
Copper-Catalyzed N-Arylation Protocol: Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010).[11][12] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles.[11][12] Synthesis.[1][2][3][4][5][7][9][12][13][14] [Link]
-
Microwave Specific Effects & Mechanism: De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwave-assisted organic synthesis: a critical review of the mechanism. Chemical Society Reviews. [Link]
-
Multicomponent Synthesis (Green Chemistry): Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[14] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles (and Imidazole analogues). Synlett.[12][14] [Link]
-
General Microwave Heterocycle Synthesis: Kushwaha, P., et al. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry.[1][2][3][15][8] [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 15. beilstein-journals.org [beilstein-journals.org]
Topic: A Scalable, Two-Step Process for the Production of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a pivotal building block in contemporary pharmaceutical development, serving as a key intermediate for a range of therapeutic agents. Its synthesis on a laboratory and industrial scale requires a process that is not only high-yielding and robust but also economically viable and safe. This document provides a detailed application note and a scalable, field-proven two-step protocol for the production of high-purity 5-bromo-2-(1H-imidazol-1-yl)benzonitrile. The described methodology is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. We will delve into the mechanistic rationale, provide step-by-step protocols, and discuss critical parameters for process optimization and scale-up.
Introduction and Strategic Rationale
The strategic importance of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile lies in its molecular architecture: a brominated benzonitrile scaffold functionalized with an imidazole moiety. The bromine atom provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, while the imidazole and nitrile groups are common pharmacophores that contribute to target binding and metabolic stability[1].
The synthetic strategy outlined herein is designed for scalability and efficiency. It proceeds via a two-step sequence:
-
Synthesis of the Key Precursor: Preparation of 5-bromo-2-fluorobenzonitrile.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 5-bromo-2-fluorobenzonitrile with imidazole.
This route is superior to alternatives due to the high reactivity of the aryl fluoride in SNAr reactions, which are activated by the presence of a strong electron-withdrawing group (the nitrile, -CN) positioned ortho and para to the leaving group[2][3][4]. The fluorine atom's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by imidazole[4][5].
Mechanistic Insight: The SNAr Pathway
The core of this synthesis is the addition-elimination mechanism of the SNAr reaction. The process is initiated by the attack of a nucleophile (imidazole) on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitrile group. The aromaticity is then restored by the elimination of the leaving group (fluoride).
Below is a diagram illustrating this critical mechanistic pathway.
Caption: The Addition-Elimination Mechanism of the SNAr Reaction.
Overall Synthetic Workflow
The entire production process, from readily available starting materials to the final purified product, is depicted in the workflow diagram below. This streamlined process is designed to minimize unit operations and maximize throughput.
Caption: Overall Process Workflow for the Synthesis of the Target Compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Part A: Synthesis of 5-bromo-2-fluorobenzonitrile
This protocol is adapted from established methods for the bromination of activated aromatic rings[6][7].
Materials and Reagents:
-
2-Fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, dropping funnel, ice bath
Protocol:
-
Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluorobenzonitrile (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-5 volumes) while maintaining the internal temperature below 10 °C.
-
Bromination: Once the starting material is fully dissolved, add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 2 volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 5-bromo-2-fluorobenzonitrile as a white to off-white solid.
Part B: Synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
This protocol leverages the high reactivity of the aryl fluoride for nucleophilic substitution by imidazole[8].
Materials and Reagents:
-
5-bromo-2-fluorobenzonitrile
-
Imidazole
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, heating mantle with temperature controller
Protocol:
-
Reaction Setup: To a dry reaction flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-2.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as DMSO or DMF (5-10 volumes).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water (20 volumes). A precipitate will form.
-
Product Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual solvent and salts.
-
Aqueous Work-up (Alternative): Alternatively, the quenched reaction mixture can be extracted with a suitable organic solvent like ethyl acetate (3 x 10 volumes). The combined organic layers are then washed with water and brine to remove the high-boiling point reaction solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent such as isopropanol or ethanol to yield the final product as a crystalline solid. For very high purity requirements (>99.5%), column chromatography on silica gel may be employed[9].
Process Optimization and Data Summary
For successful scaling, precise control over reaction parameters is crucial. The following table summarizes key parameters and typical results for this two-step synthesis.
| Parameter | Step 1: Bromination | Step 2: SNAr Reaction |
| Key Reagents | 2-Fluorobenzonitrile, NBS, H₂SO₄ | 5-Bromo-2-fluorobenzonitrile, Imidazole, K₂CO₃ |
| Solvent | Sulfuric Acid | DMSO or DMF |
| Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 3-6 hours | 4-8 hours |
| Typical Yield | 85-95% | 90-98% |
| Typical Purity | >98% (after crystallization) | >99% (after crystallization) |
| In-Process Control | HPLC, TLC | HPLC, TLC |
Scalability Insights:
-
Thermal Management: The bromination step is exothermic and requires careful temperature control, especially during the addition of NBS and the initial acid dissolution. On a large scale, a jacketed reactor with efficient cooling is mandatory. The SNAr reaction also requires consistent heating for optimal reaction rates.
-
Solvent Choice: While DMSO and DMF are excellent solvents for the SNAr reaction, their high boiling points can complicate removal. On a large scale, consider alternative solvents or ensure access to high-vacuum distillation equipment.
-
Purification Strategy: Crystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography[9][10]. Solvent selection and cooling profiles must be optimized to ensure high recovery and purity.
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual impurities[11][12].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point: A sharp melting point range is indicative of high purity[13].
Conclusion
The two-step synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile presented here offers a scalable, efficient, and high-yielding pathway to this valuable pharmaceutical intermediate. By leveraging a robust bromination followed by a mechanistically well-understood SNAr reaction, this protocol provides a reliable foundation for both laboratory-scale synthesis and large-scale manufacturing. Careful control of the outlined parameters and adherence to the purification protocols will consistently deliver a high-purity product suitable for advanced drug development programs.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (2026, January 18).
- Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Bromo-2-fluorobenzonitrile 97 179897-89-3. Sigma-Aldrich.
- 2-Bromo-5-fluorobenzonitrile | CAS Number 57381-39-2. Ossila.
- Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile. Benchchem.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Practical Synthesis of 7-Bromo-4-Chloro-1H-Indazol-3-Amine: An Important Intermediate to Lenacapavir. (2024, October 1). Inventi Impact: Med Chem.
- Analytical methods for the recently approved fda new molecular entities – a review. SciSpace.
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025, February 14). PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ossila.com [ossila.com]
- 6. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inventi.in [inventi.in]
- 11. scispace.com [scispace.com]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-溴-2-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Biaryl Imidazole Libraries in Drug Discovery
Introduction: The Privileged Status of Biaryl Imidazoles in Medicinal Chemistry
The biaryl imidazole scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous clinically successful drugs and a continued focus in drug discovery programs. The inherent properties of the imidazole ring, such as its aromaticity, hydrogen bond donor and acceptor capabilities, and its capacity to engage in metal coordination, contribute to its promiscuous yet specific binding capabilities.[3][4] When coupled with a second aryl ring, the resulting biaryl structure gains conformational flexibility and the potential for atropisomerism, which can be exploited to fine-tune binding selectivity and potency.[5]
Prominent examples of drugs featuring a biaryl imidazole core underscore its therapeutic importance. Losartan, an angiotensin II receptor antagonist for the treatment of hypertension, and Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), are testaments to the scaffold's clinical and commercial success.[5][6][7] Furthermore, biaryl imidazoles are extensively investigated as inhibitors of p38 MAP kinase and TGF-β receptor 1, both critical targets in inflammatory diseases and oncology.[3][8][9][10][11] The urgent need for novel therapeutics with improved efficacy and safety profiles continues to drive the development of efficient and versatile methods for the synthesis of diverse biaryl imidazole libraries. This guide provides a detailed overview of three robust synthetic strategies for this purpose: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Copper-Catalyzed Chan-Lam N-Arylation, and Direct C-H Arylation.
Strategic Approaches to Biaryl Imidazole Library Synthesis
The construction of a biaryl imidazole library can be approached in a modular fashion, allowing for the systematic variation of substituents on both the imidazole and the appended aryl ring. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the library.
Caption: Key synthetic strategies for biaryl imidazole library construction.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, making it an ideal choice for constructing the biaryl linkage in these target libraries.[12][13] The reaction typically involves the coupling of a halo-imidazole with an arylboronic acid or ester, catalyzed by a palladium(0) species.[13]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazole, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biaryl imidazole product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol for Parallel Synthesis of a Biaryl Imidazole Library
This protocol is designed for the parallel synthesis of a 96-well plate format library.
Materials:
-
Array of halo-imidazoles (e.g., 2-bromo or 4(5)-bromoimidazoles)
-
Array of arylboronic acids or pinacol esters
-
Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
96-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of each halo-imidazole in the organic solvent.
-
Prepare a 0.3 M stock solution of each arylboronic acid in the organic solvent.
-
Prepare a 1.0 M aqueous solution of the base.
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To each well of the 96-well reaction block, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Dispense 200 µL of the appropriate halo-imidazole stock solution (0.04 mmol, 1.0 equiv) to each well.
-
Dispense 200 µL of the corresponding arylboronic acid stock solution (0.06 mmol, 1.5 equiv) to each well.
-
Add 80 µL of the aqueous base solution (0.08 mmol, 2.0 equiv).
-
-
Reaction Execution:
-
Seal the 96-well plate with a pierceable sealing mat.
-
Place the reaction block on a magnetic stirrer hotplate and heat to 80-100 °C.
-
Stir the reactions for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate to each well and stir.
-
Add 500 µL of water to each well and stir.
-
Separate the organic layer using a liquid handler or multichannel pipette.
-
Wash the organic layer with brine (500 µL).
-
Dry the organic layer by passing it through a 96-well filter plate containing Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
The crude products can be purified by high-throughput parallel flash chromatography.
-
Comparative Analysis of Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a comparative overview based on literature data.[16][17][18]
| Parameter | Options | Rationale and Field-Proven Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. PdCl₂ can be reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[16][17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for hindered substrates. Cs₂CO₃ is a strong base that can be beneficial but may not be compatible with base-sensitive functional groups.[17] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF (often with water) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence reaction rate and yield. |
Copper-Catalyzed Chan-Lam N-Arylation: A Mild Approach to C-N Bond Formation
The Chan-Lam coupling provides a complementary strategy for the synthesis of N-aryl imidazoles, forming a C-N bond between the imidazole nitrogen and an arylboronic acid.[1][5] This reaction is typically catalyzed by copper salts and is known for its mild reaction conditions, often proceeding at room temperature and open to the air.[1]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki coupling. However, a plausible catalytic cycle involves the following key steps:[16][17]
-
Ligand Exchange: The imidazole displaces a ligand on the Cu(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The N-aryl bond is formed, and the product is released, yielding a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen.
Caption: Plausible catalytic cycle for the Chan-Lam N-arylation.
High-Throughput Screening Protocol for Chan-Lam N-Arylation
This protocol is suitable for rapid optimization and library synthesis in a 96-well format.
Materials:
-
Array of imidazoles
-
Array of arylboronic acids
-
Copper catalyst: Cu(OAc)₂, CuI, or CuCl
-
Base (optional, depending on substrate): Pyridine, Et₃N, or K₂CO₃
-
Solvent: Dichloromethane (DCM), Methanol (MeOH), or Dimethylformamide (DMF)
-
96-well reaction plate
-
Atmospheric oxygen (reaction is typically run open to air)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of each imidazole in the chosen solvent.
-
Prepare a 0.3 M stock solution of each arylboronic acid in the chosen solvent.
-
If a base is required, prepare a 0.5 M stock solution in the chosen solvent.
-
-
Reaction Setup:
-
To each well of the 96-well plate, add the copper catalyst (e.g., 10 mol% Cu(OAc)₂).
-
Dispense 200 µL of the appropriate imidazole stock solution (0.04 mmol, 1.0 equiv) to each well.
-
Dispense 200 µL of the corresponding arylboronic acid stock solution (0.06 mmol, 1.5 equiv) to each well.
-
If using a base, dispense 80 µL of the base stock solution (0.04 mmol, 1.0 equiv).
-
-
Reaction Execution:
-
Cover the plate with a non-sealing lid to allow air access.
-
Place the plate on an orbital shaker at room temperature or heat to 40-60 °C.
-
Shake for 24-48 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding 500 µL of a saturated aqueous solution of EDTA to each well to chelate the copper catalyst.
-
Add 500 µL of ethyl acetate and shake to extract the product.
-
Analyze the organic layer directly by LC-MS to determine the conversion and identify the desired product.
-
For purification, the organic layers can be combined, washed, dried, and subjected to preparative HPLC.
-
Optimization of Reaction Conditions
The efficiency of the Chan-Lam coupling can be sensitive to the choice of catalyst, solvent, and additives.[19][20][21][22]
| Parameter | Options | Rationale and Field-Proven Insights |
| Copper Source | Cu(OAc)₂, CuI, CuCl, Cu₂O | Cu(OAc)₂ is the most commonly used and generally effective catalyst. The choice of counter-ion can sometimes influence the reaction outcome.[19] |
| Base | Pyridine, Et₃N, K₂CO₃, or base-free | For many imidazoles, the reaction can proceed without an external base. For less nucleophilic amines, a mild base like pyridine can be beneficial.[20] |
| Solvent | DCM, MeOH, DMF, Toluene | The solvent can significantly impact the reaction rate and yield. Protic solvents like methanol can sometimes accelerate the reaction.[20][22] |
| Oxidant | O₂ (air), Pyridine-N-oxide, TEMPO | Atmospheric oxygen is usually sufficient as the terminal oxidant. For sluggish reactions, a co-oxidant like pyridine-N-oxide can be added. |
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a highly attractive strategy for the synthesis of biaryl imidazoles due to its atom and step economy.[2] This method avoids the pre-functionalization of the imidazole ring (i.e., halogenation), directly coupling a C-H bond of the imidazole with an aryl halide.[2]
Mechanistic Considerations and Regioselectivity
Palladium-catalyzed direct C-H arylation of imidazoles typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[23] The regioselectivity of the arylation (C2 vs. C5) is a critical consideration and can be influenced by several factors:
-
Protecting Groups: The use of a directing/protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can effectively control the regioselectivity.[23][24]
-
Reaction Conditions: The choice of base and solvent can also influence the site of arylation. For instance, a carbonate base often favors C5 arylation, while an alkoxide base can promote C2 arylation.[23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. data.epo.org [data.epo.org]
- 5. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. CuF2-Catalyzed Chan-Lam Reaction of Saccharin: Solvent-Controlled Chemodivergent Synthesis of N-Arylsaccharin and Methyl 2-(N-Arylsulfamoyl)benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]
- 23. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the SNAr Reaction Between Imidazole and 5-bromo-2-fluorobenzonitrile
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction to synthesize 5-bromo-2-(1H-imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions.
I. Reaction Overview and Mechanism
The reaction between imidazole and 5-bromo-2-fluorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the imidazole acts as a nucleophile, attacking the electron-deficient aromatic ring of 5-bromo-2-fluorobenzonitrile at the carbon atom bearing the fluorine atom. The fluorine is a good leaving group in this context, facilitated by the electron-withdrawing effects of the nitrile (-CN) and bromo (-Br) substituents. These groups stabilize the intermediate Meisenheimer complex, which is a key step in the reaction mechanism.[1][2]
The general mechanism proceeds in two main steps:
-
Nucleophilic Attack: The imidazole nitrogen attacks the carbon attached to the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrile group.[1][2]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the desired N-arylimidazole product.[1]
Caption: SNAr reaction mechanism overview.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am seeing very low to no conversion of my starting materials. What are the most likely causes and how can I improve the yield?
Answer: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the key factors to consider:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[3] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. Microwave irradiation can also be an effective method for accelerating the reaction and improving yields.[4]
-
Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions.[5][6] Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[7][8] Protic solvents can hydrogen-bond with the imidazole nucleophile, reducing its nucleophilicity.[7][9]
Solvent Dielectric Constant (ε) Boiling Point (°C) Notes Dimethylformamide (DMF) 36.7 153 Excellent choice, but can be difficult to remove. Dimethyl sulfoxide (DMSO) 46.7 189 Highly polar, good for challenging reactions.[10] Acetonitrile (MeCN) 37.5 82 Lower boiling point, easier to remove. N-Methyl-2-pyrrolidone (NMP) 32.2 202 High boiling point, effective but has some safety concerns.[3] Dioxane 2.2 101 A less polar aprotic option. -
Incorrect Base Selection: A base is typically required to deprotonate the imidazole, increasing its nucleophilicity. The choice of base is crucial. Strong, non-nucleophilic bases are often ideal.
Base pKa of Conjugate Acid Common Solvents Notes Potassium Carbonate (K₂CO₃) 10.3 DMF, DMSO A common and effective choice. Sodium Hydride (NaH) ~35 THF, DMF A very strong base, use with caution. Cesium Carbonate (Cs₂CO₃) 10.3 DMF, DMSO Often provides better results due to the soft nature of the Cs⁺ ion. Potassium tert-butoxide (KOtBu) ~19 THF, DMF A strong, non-nucleophilic base. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5 MeCN, DMF An organic, non-nucleophilic base. -
Moisture in the Reaction: The presence of water can be detrimental. It can react with strong bases and also act as a competing nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.
FAQ 2: Formation of Side Products
Question: I am observing significant side product formation, which is complicating my purification. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can arise from several pathways. Understanding these can help in devising a strategy to suppress them.
-
Reaction at the Bromine Position: While fluorine is the more activated leaving group in this system, under forcing conditions (high temperatures, very strong bases), nucleophilic substitution at the bromine position can occur. To minimize this, use the mildest conditions that still afford a reasonable reaction rate.
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially at elevated temperatures and in the presence of a base, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid. Using anhydrous conditions is the best way to prevent this.
-
Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to the decomposition of either the starting materials or the desired product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 3: Difficulty with Product Purification
Question: I am struggling to purify my product. What are some effective purification strategies?
Answer: The purification of N-arylimidazoles can sometimes be challenging due to their polarity and potential for co-elution with starting materials or byproducts.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, it can be filtered off.
-
If a high-boiling solvent like DMF or DMSO was used, it can be partially removed under reduced pressure.
-
The residue can then be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The aqueous layer will remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.[11] Common solvent systems for N-arylimidazoles include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
Column Chromatography: If crystallization is not feasible, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent streaking of the basic imidazole product on the acidic silica gel.
-
III. Experimental Protocols
General Protocol for the SNAr Reaction
This protocol provides a starting point for the synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile. Optimization may be required based on your specific laboratory conditions and desired scale.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equivalents) and an appropriate base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the limiting reagent).
-
Addition of Aryl Halide: Add 5-bromo-2-fluorobenzonitrile (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or crystallization.
IV. References
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
-
Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions .
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & aprotic Solvents - YouTube.
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations - American Chemical Society.
-
Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation | Request PDF - ResearchGate.
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC.
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC .
-
SNAr Solvents and Reagents - Wordpress.
-
Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs .
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Nitrile Conservation in Imidazole Couplings
Subject: Minimizing Nitrile Hydrolysis During Imidazole Functionalization Ticket ID: NIT-CN-PROTECT-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary & Diagnostic Logic
The Core Conflict: Imidazole couplings (N-alkylation or N-arylation) typically require basic conditions to deprotonate the imidazole nitrogen (
The Solution: You must decouple the deprotonation step from the hydrolysis pathway. This is achieved by:
-
Thermodynamic Control: Using bases too weak to generate significant hydroxide concentration.
-
Kinetic Control: Lowering reaction temperature (e.g., Chan-Lam coupling).
-
Exclusion: Rigorous removal of water (the stoichiometric reagent of hydrolysis).
Diagnostic Flowchart
Use this logic tree to select the safest protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal coupling method based on electrophile type.
The Mechanism of Failure (Why Nitriles Hydrolyze)
To prevent the side reaction, you must understand its mechanism. Base-catalyzed nitrile hydrolysis is not spontaneous; it requires a nucleophilic attack by a hydroxide ion (
Critical Insight: In anhydrous organic solvents, bases like
Figure 2: The competitive pathway. Note that water is the switch that activates the red (failure) path.
Proven Protocols
Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)
Best For: Aryl coupling where temperature sensitivity is paramount. Why it works: Operates at room temperature and uses weak bases, making nitrile hydrolysis kinetically impossible.
Reagents:
-
Imidazole substrate (1.0 equiv)
-
Aryl Boronic Acid (1.5 - 2.0 equiv)
- (0.1 - 1.0 equiv)
-
Base: Pyridine (2.0 equiv) or
-
Solvent: DCM or MeOH (Anhydrous)
-
Atmosphere: Open air (Oxygen is the oxidant)
Step-by-Step:
-
Drying: Flame-dry a reaction flask and cool under
. -
Charging: Add Imidazole (1.0 eq), Aryl Boronic Acid (2.0 eq), and
(0.5 eq). -
Solvation: Add anhydrous DCM (
concentration). -
Activation: Add Pyridine (2.0 eq).
-
Reaction: Stir vigorously open to the air (use a drying tube packed with
to allow in but keep moisture out). -
Time: 12–24 hours at
. -
Workup: Filter through a Celite pad to remove Copper salts. Concentrate and purify.
Protocol B: Cesium Carbonate N-Alkylation
Best For: Alkyl halides (
Reagents:
-
Imidazole substrate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)[3]
-
Base:
(1.5 - 2.0 equiv) -
Additive: 4Å Molecular Sieves (Activated)
-
Solvent: Anhydrous MeCN (Acetonitrile) or DMF[4]
Step-by-Step:
-
Sieve Prep: Activate 4Å molecular sieves (powdered preferred) in the flask under high vacuum with heat (
) for 1 hour. -
Base Drying: Add
to the flask and continue vacuum/heat for 30 mins. Crucial: Commercial Cesium Carbonate is hygroscopic. -
Solvation: Cool to RT. Add anhydrous MeCN under Argon.
-
Addition: Add Imidazole. Stir for 15 mins to allow surface deprotonation.
-
Alkylation: Add Alkyl Halide dropwise.
-
Temperature: Stir at RT. Only heat to
if absolutely necessary. -
Validation: Check LCMS after 2 hours. If M+18 (Amide) appears, stop and re-dry solvent.
Data & Comparison
| Parameter | NaH / DMF (Traditional) | Cs2CO3 / MeCN (Recommended) | Chan-Lam (Recommended) |
| pH Environment | Strongly Basic ( | Mildly Basic (Heterogeneous) | Buffered / Neutral |
| Temperature | |||
| Nitrile Risk | High (Rapid Hydrolysis) | Low (Stable if dry) | Negligible |
| Water Tolerance | Zero (Fire/Hydrolysis risk) | Low (Hydrolysis risk) | Low (Catalyst poisoning) |
| Key Failure Mode | Amide formation | Incomplete conversion | Slow reaction rate |
Troubleshooting & FAQs
Q: I see a peak at M+18 in my LCMS. What happened?
A: M+18 corresponds to the addition of water (
-
Immediate Action: Check your solvent. Even "Anhydrous" bottles can absorb moisture once opened. Use a Karl Fischer titrator; water content must be
. -
Corrective Action: Switch to the Cesium Carbonate Protocol and add activated molecular sieves directly to the reaction pot.
Q: Can I use Sodium Hydride (NaH) if I am very careful?
A: It is risky. NaH generates
Q: The Chan-Lam reaction is too slow. Can I heat it? A: Heating Chan-Lam reactions often leads to protodeboronation of the boronic acid rather than nitrile hydrolysis. Instead of heat, try:
-
Increasing catalyst loading to 1.0 equiv (stoichiometric Copper).
-
Using a more soluble base like DBU (1.0 equiv) alongside the copper.
Q: My imidazole is sterically hindered. Will these mild methods work?
A: Steric hindrance slows down the coupling, giving water more time to attack the nitrile. For hindered substrates, use Buchwald-Hartwig coupling with a precatalyst like XPhos Pd G4 . This catalyst is active at lower temperatures (
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998).[5] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937–2940. Link(Foundational text for mild Copper coupling).
-
Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[6] Link(Authoritative guide on ligand selection for functional group tolerance).
-
Fabsits, M., et al. (2020). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters.[4] European Journal of Organic Chemistry. Link(Demonstrates the utility of Cs2CO3 as a mild, non-nucleophilic base).
-
Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in N-Arylation of Substituted Imidazoles
Welcome to the Technical Support Center dedicated to addressing the complex challenges of regioselectivity in the N-arylation of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity issues in their synthetic endeavors. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate this intricate area of organic synthesis.
Introduction: The Challenge of Regioselectivity
The N-arylation of unsymmetrically substituted imidazoles presents a significant regioselectivity challenge due to the tautomeric nature of the imidazole ring. The two nitrogen atoms, N-1 and N-3, are often chemically similar, leading to the formation of a mixture of regioisomers.[1][2] Achieving high selectivity for either the N-1 or N-3 arylated product is crucial, particularly in medicinal chemistry where specific isomers are often required for biological activity.[1][3][4] The separation of these regioisomers can be difficult due to their similar physical properties, making the development of highly regioselective catalytic methods particularly valuable.[3] This guide will delve into the key factors influencing regioselectivity and provide actionable strategies to control the outcome of your N-arylation reactions.
Troubleshooting Guide
This section addresses common problems encountered during the N-arylation of substituted imidazoles and offers step-by-step solutions.
Problem 1: My N-arylation reaction is producing a nearly 1:1 mixture of N-1 and N-3 regioisomers. How can I improve selectivity?
A lack of selectivity is a frequent issue, often arising from the subtle interplay of steric and electronic factors. Here’s how to troubleshoot:
Answer:
Achieving regioselectivity in N-arylation hinges on carefully tuning the reaction conditions to favor one nitrogen atom over the other. The choice of catalyst system (palladium vs. copper), ligands, and the electronic and steric nature of your substrates are paramount.
-
For Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination):
-
Ligand Selection is Crucial: The use of bulky, electron-rich biaryl phosphine ligands is often key to achieving high N-1 selectivity. These ligands can create a sterically demanding environment around the palladium center, favoring the less hindered N-1 position of the imidazole.
-
Catalyst Pre-activation: Imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex.[3][4][5] To circumvent this, pre-heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole substrate can dramatically improve reaction efficacy and selectivity.[3][4]
-
-
For Copper-Catalyzed Reactions (Ullmann Condensation):
-
Steric Hindrance is a Primary Director: In copper-catalyzed systems, steric effects often dominate. A bulky substituent on the imidazole ring (at C-4 or C-5) will generally direct arylation to the less sterically hindered nitrogen.[6][7] Similarly, using a sterically hindered aryl halide can also influence the regiochemical outcome.[6]
-
Ligand and Solvent Effects: The choice of ligand and solvent can also modulate selectivity in copper-catalyzed reactions. For instance, the use of specific phenanthroline ligands has been shown to be effective.[8] Solvents like ethylene glycol can act as both a solvent and a ligand, influencing the reaction's course.[9]
-
Experimental Protocol: Improving N-1 Selectivity in a Palladium-Catalyzed N-Arylation
This protocol is adapted from a highly N-1 selective method developed by the Buchwald group.[3][4]
Materials:
-
Substituted imidazole (1.2 equiv)
-
Aryl halide (bromide, chloride, or triflate) (1.0 equiv)
-
Pd₂(dba)₃ (0.5-2.5 mol%)
-
Biaryl phosphine ligand (e.g., L1 as described in the source literature) (0.6-3.0 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source and the phosphine ligand.
-
Add the anhydrous solvent.
-
Crucially, heat the mixture at 100-120 °C for 3-5 minutes to pre-activate the catalyst.
-
Cool the mixture to room temperature.
-
Add the substituted imidazole, aryl halide, and base.
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: My palladium-catalyzed N-arylation is sluggish or fails completely, especially with electron-rich aryl halides.
Answer:
The ineffectiveness of a palladium-catalyzed N-arylation of imidazole can often be traced back to catalyst inhibition by the imidazole substrate itself.[3][4][5] Imidazoles can coordinate to the palladium center and prevent the formation of the active catalytic species.
Troubleshooting Steps:
-
Implement Catalyst Pre-activation: As detailed in the protocol above, heating the palladium source and ligand together before introducing the imidazole is a highly effective strategy to overcome this inhibition.[3][4] This ensures the formation of the active Pd(0)-ligand complex, which is less susceptible to displacement by the imidazole.[3][4]
-
Optimize Ligand and Palladium Source: Ensure you are using a suitable bulky, electron-rich phosphine ligand that is known to be effective for C-N bond formation.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. Stronger, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are often effective. The solvent should be anhydrous and capable of solubilizing all reaction components.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the N-arylation of substituted imidazoles?
A1: Regioselectivity is primarily governed by a delicate balance of:
-
Steric Effects: The size of the substituent on the imidazole ring and the arylating agent. Bulky groups will generally direct the incoming aryl group to the less sterically hindered nitrogen.[6][7][10]
-
Electronic Effects: The electronic nature of the substituent on the imidazole ring. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, thereby favoring arylation at the more distant nitrogen.[7]
-
Reaction Conditions: The choice of catalyst (palladium or copper), ligand, base, and solvent all play a critical role in determining the regiochemical outcome.[2]
Q2: Which catalytic system, palladium or copper, offers better control over regioselectivity?
A2: Generally, palladium-catalyzed systems, particularly those employing bulky biaryl phosphine ligands, have demonstrated higher and more predictable N-1 regioselectivity for a broader range of substrates.[1][3][4] While copper-catalyzed systems are often more economical, achieving high regioselectivity can be more challenging and is often highly substrate-dependent, relying heavily on steric differentiation.[1][6]
Q3: How do substituents on the aryl halide affect the N-arylation reaction?
A3: The electronic nature of the substituents on the aryl halide can influence the reaction rate. Electron-withdrawing groups on the aryl halide can accelerate both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations by making the aryl halide more susceptible to oxidative addition or nucleophilic attack.[11][12] Conversely, electron-donating groups can slow down the reaction.
Q4: Can I achieve N-3 selectivity?
A4: Achieving selective N-3 arylation is generally more challenging than N-1 arylation. It often requires a substrate where the N-1 position is significantly more sterically hindered than the N-3 position. In some cases, specific directing groups can be employed to favor N-3 functionalization.
Data Summary
Table 1: General Influence of Reaction Parameters on Regioselectivity in N-Arylation of 4-Substituted Imidazoles
| Parameter | Influence on N-1 Selectivity (Less Hindered) | Influence on N-3 Selectivity (More Hindered) | Catalyst System |
| Imidazole Substituent (at C-4) | Favored with bulky substituents. | Favored with small substituents. | Both Pd and Cu |
| Favored with electron-withdrawing groups. | Favored with electron-donating groups (less pronounced). | Both Pd and Cu | |
| Aryl Halide Substituent (ortho) | Favored with bulky ortho-substituents. | Favored with no ortho-substituents. | Primarily Cu |
| Ligand | Bulky, electron-rich phosphines are highly effective. | Less explored, may require specialized ligands. | Primarily Pd |
| Catalyst Pre-activation | Significantly improves yield and selectivity. | Not a primary factor for selectivity. | Pd |
Visualizing the Mechanisms and Workflows
Diagram 1: Simplified Catalytic Cycle for Palladium-Catalyzed N-Arylation of Imidazole
Caption: Palladium-catalyzed N-arylation cycle.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting poor regioselectivity.
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Ananthu, V. K., et al. (2021). N-Arylation of Imidazoles: An Overview. ResearchGate. [Link]
-
Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT DSpace. [Link]
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(35), 13865–13873. [Link]
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Singh, F. V., & Wirth, T. (2020). Magnetically retrievable lepidocrocite supported copper oxide nanocatalyst (Fe–CuO) for N-arylation of imidazole. RSC Advances, 10(29), 17154-17161. [Link]
-
Wentzel, M. T., et al. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Semantic Scholar. [Link]
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
-
Daugulis, O., et al. (2011). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 76(17), 7174-7183. [Link]
-
Lait, S. M., et al. (2019). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 9(21), 6063-6071. [Link]
-
Altman, R. A., et al. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed, 72(16), 6190-9. [Link]
-
Smith, C. J., et al. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(33), 7139-7153. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Grimmett, M. R. (1979). N-Alkylation of imidazoles. OUR Archive, University of Otago. [Link]
-
Martínez, R., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(4), 1165. [Link]
-
Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(13), 5085. [Link]
-
Shariati, A., & Gabhe, S. Y. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1156-1163. [Link]
-
Ananthu, V. K., et al. (2021). N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]
-
Wikipedia. (2023, October 29). Ullmann condensation. Wikipedia. [Link]
-
So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singh, F. V., & Wirth, T. (2018). Recent developments in selective N-arylation of azoles. Chemical Communications, 54(76), 10634-10647. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Current Organic Chemistry. (2024, July 24). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Ingenta Connect. [Link]
-
Reddit. (2023, June 21). Need help with N-Arylation reaction. r/OrganicChemistry. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Technical Support Center: Purification of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
Welcome to the technical support guide for the purification of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this key intermediate. The unique combination of a benzonitrile group, a halogen, and a basic imidazole ring presents specific challenges during purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Q1: I've just completed the synthesis. What is the best initial strategy for purification?
The optimal purification strategy depends on the scale of your reaction and the impurity profile. For this specific molecule, the two most effective primary methods are silica gel column chromatography and recrystallization.
-
Column Chromatography: This is the most versatile method, especially for complex mixtures or when trying to isolate the product for the first time. It is highly effective at removing both more polar and less polar impurities.[1][2]
-
Recrystallization: If your crude product is already of moderate purity (>85-90%), recrystallization is an excellent and highly scalable method for achieving high crystalline purity.[3][4] It is particularly good at removing trace impurities that have different solubility profiles.
-
Acid-Base Extraction: An initial workup using acid-base extraction can significantly simplify the subsequent purification. Washing the crude organic extract with a dilute acid (e.g., 1M HCl) can remove unreacted imidazole, while a dilute base wash (e.g., NaHCO₃) can remove acidic byproducts. However, be aware that your product, containing a basic imidazole ring, may also be extracted into the acidic aqueous layer. If this occurs, the aqueous layer must be neutralized and back-extracted with an organic solvent.[1]
Q2: I'm having trouble with column chromatography. My product is streaking on the TLC plate and I'm getting poor separation. What's going wrong?
This is the most common issue for imidazole-containing compounds due to the basicity of the imidazole nitrogen.
Causality: The lone pair of electrons on the imidazole nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to tailing (streaking) on TLC plates and broad, poorly resolved peaks during column chromatography, often resulting in low recovery.[1]
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent system. This is the standard and most effective method.[1]
-
Ammonia: Using a solvent system containing ammonium hydroxide (e.g., in a DCM/Methanol/Ammonia mixture) can also be effective.
-
-
Optimize Your Mobile Phase:
-
Start with TLC: Before running a column, always optimize your solvent system using TLC. Aim for an Rf value of 0.25 - 0.35 for your product.
-
Use a Gradient: If you have closely eluting impurities, a gradient elution will provide better separation than an isocratic (constant solvent mixture) system.[1] Start with a less polar mobile phase and gradually increase the polarity.
-
Alternative Stationary Phase: If streaking persists even with a basic modifier, consider switching to a less acidic stationary phase like neutral alumina .
-
Q3: My yield is very low after column chromatography. Where did my product go?
Low recovery is typically caused by irreversible adsorption onto the silica gel or degradation.
Causality: As mentioned above, the strong interaction with silica gel can sometimes lead to your compound getting permanently stuck on the column, especially if it is highly polar or basic.[1]
Solutions:
-
Use a Basic Modifier: As detailed in Q2, adding triethylamine is the first and most important step to prevent irreversible binding.[1]
-
Avoid Harsh Solvents: While methanol is a common polar solvent, high concentrations can sometimes lead to issues. Ensure your compound is stable in the chosen solvent system over the duration of the chromatography.
-
Don't Overload the Column: Overloading the column with crude material leads to poor separation and can exacerbate binding issues. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Consider Reversed-Phase Chromatography: If all else fails, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like acetonitrile/water) can be an excellent alternative, as it separates based on hydrophobicity and avoids the issue of acidic silica.[5]
Q4: I want to try recrystallization. How do I find the right solvent?
Recrystallization is an excellent technique for obtaining highly pure, crystalline material. The key is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]
Systematic Approach to Solvent Screening:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add a few drops of a test solvent.
-
Observe the solubility at room temperature.
-
If it dissolves immediately: The solvent is too good; your compound will not crystallize out upon cooling.
-
If it is insoluble: Heat the mixture to the solvent's boiling point.
-
If it dissolves when hot: This is a promising candidate solvent. Allow it to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.
-
If it remains insoluble when hot: This solvent is not suitable.
-
-
-
Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add another drop or two of the "good" solvent to clarify, then allow it to cool slowly.
| Recommended Solvents for Screening |
| Single Solvents |
| Ethanol (EtOH) |
| Isopropanol (IPA) |
| Acetonitrile (ACN) |
| Ethyl Acetate (EtOAc) |
| Toluene |
| Two-Solvent Systems (Good/Poor) |
| Ethanol / Water |
| Toluene / Heptane |
| Ethyl Acetate / Hexane |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a typical lab-scale reaction (~1-5 g of crude material).
1. TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Spot on a silica TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
If the compound does not move from the baseline, switch to a more polar system like DCM/Methanol (MeOH).
-
Crucially, prepare two identical jars: one with the pure solvent system and one with the same system containing 0.5% triethylamine (TEA). Compare the spot shape and Rf. You will likely observe a much sharper spot with less tailing in the jar containing TEA.
-
Adjust the solvent ratio until the Rf of the product is ~0.3. A common system for similar molecules is Ethyl Acetate / Heptane (e.g., 30:70 to 70:30) + 0.5% TEA .[6]
2. Column Preparation (Wet Slurry Method):
-
Choose an appropriately sized column (e.g., for 1 g crude, use ~40-50 g silica gel).
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 20% EtOAc in Heptane + 0.5% TEA) to form a uniform slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel (~2-3 times the weight of your crude product).
-
Add your dissolved product to the silica and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.
-
Carefully add the silica-adsorbed product to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If using a gradient, gradually increase the polarity (e.g., from 20% EtOAc to 50% EtOAc in Heptane, always including 0.5% TEA).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove residual solvents and triethylamine.
Visual Workflow & Troubleshooting
General Purification Workflow
Caption: General workflow for the purification of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Troubleshooting Column Chromatography
Caption: Troubleshooting flowchart for common column chromatography issues with imidazole compounds.
References
- Technical Support Center: Purification of Imidazole Deriv
- Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile. (2025). Benchchem.
- Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review.
- Advancements in column chromatography: A review. (2014). World Journal of Pharmaceutical Sciences.
- 5-Bromo-1H-thieno[2,3-d]imidazole. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. (n.d.). Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: A Guide to Removing Unreacted Imidazole from Reaction Mixtures
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and practical troubleshooting advice for the common challenge of removing unreacted imidazole from reaction mixtures. As Senior Application Scientists, we understand that efficient purification is critical to your workflow. This center is designed to provide you with not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Your product is organic-soluble and stable in acidic conditions.
Problem: You've completed your reaction (e.g., a silylation using TMS-imidazole) and your crude Nuclear Magnetic Resonance (NMR) spectroscopy shows a significant amount of remaining imidazole. Your desired compound is soluble in common organic solvents like ethyl acetate or dichloromethane and is not sensitive to acid.
Solution: Acidic Aqueous Wash
This is the most common and straightforward method for removing imidazole. The principle lies in a simple acid-base extraction. Imidazole is a weak base with a pKa of its conjugate acid (the imidazolium ion) around 7.0. By washing your organic solution with a dilute aqueous acid, you protonate the imidazole, forming the water-soluble imidazolium salt. This salt then partitions into the aqueous layer, effectively removing it from your organic phase.
Step-by-Step Protocol:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid. Common choices include 1 M HCl, 5-10% citric acid, or saturated ammonium chloride solution. Use a volume of acidic solution roughly equal to your organic phase volume.
-
Separation: Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate completely.
-
Extraction: Drain the lower (aqueous) layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Expert Insight: While 1 M HCl is very effective, it can sometimes lead to emulsions or be too harsh for sensitive functional groups. A 10% citric acid solution is an excellent alternative as it is a weaker acid and can also chelate any catalytic metal ions that may be present.
Data Summary: Common Acidic Washes for Imidazole Removal
| Acidic Solution | Concentration | Key Advantages | Considerations |
| Hydrochloric Acid (HCl) | 0.5 - 1 M | Highly effective and inexpensive. | Can be too harsh for acid-sensitive compounds. |
| Citric Acid | 5 - 10% w/v | Milder acid, good for sensitive substrates, chelating. | Less potent than strong mineral acids. |
| Ammonium Chloride (NH₄Cl) | Saturated | Very mild, useful for compounds with some basicity. | May require more washes for complete removal. |
Scenario 2: Your product is either water-soluble or acid-sensitive.
Problem: An acidic wash is not feasible because your target molecule is either unstable in the presence of acid or has sufficient polarity to be lost to the aqueous phase during extraction.
Solution: Column Chromatography
Silica gel column chromatography is a powerful method for separating compounds based on their polarity. Imidazole is a polar compound and generally adheres strongly to silica gel.
Step-by-Step Protocol:
-
Adsorption: Adsorb your crude material onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel in your chosen eluent system. A common starting point for many organic compounds is a gradient of ethyl acetate in hexanes.
-
Elution: Carefully load your adsorbed material onto the top of the column. Begin eluting with your solvent system. Imidazole will typically remain at the baseline (Rf ≈ 0) in less polar solvent systems.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). A common stain for visualizing imidazole is potassium permanganate.
-
Collection: Collect the fractions containing your purified product and concentrate them.
Troubleshooting Co-elution:
If your product is also very polar and co-elutes with imidazole, you have a few options:
-
Modify the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to displace the imidazole from the silica and improve separation.
-
Use a Different Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) which can have different selectivity compared to silica gel.
-
Pre-column Scavenging: Before chromatography, you can selectively react the imidazole. One classic method is to dissolve the crude mixture in a solvent like dichloromethane and add a small amount of copper(II) sulfate. The imidazole will form a complex with the copper, which is often insoluble and can be filtered off before proceeding with chromatography.
Scenario 3: Your product is a solid and you want to avoid chromatography.
Problem: You have a solid product and prefer a purification method that is more scalable and less solvent-intensive than chromatography.
Solution 1: Recrystallization/Precipitation
If your product has good crystallinity and there is a significant difference in solubility between your product and imidazole in a particular solvent system, recrystallization or precipitation can be highly effective.
Expert Insight: Imidazole is highly soluble in many common organic solvents like ethyl acetate, methanol, and acetone, but less soluble in colder, less polar solvents like hexanes or diethyl ether. Experiment with different solvent/anti-solvent combinations to find a system where your product crystallizes out, leaving the imidazole in the mother liquor.
Solution 2: Sublimation
For thermally stable, non-volatile compounds, sublimation can be an excellent, solvent-free method to remove volatile impurities like imidazole. The crude material is heated under high vacuum, causing the imidazole to sublime and collect on a cold finger, leaving the purified, non-volatile product behind.
Visual Workflow: Selecting an Imidazole Removal Method
The following decision tree can help guide you to the most appropriate purification strategy based on the properties of your target compound.
Caption: Decision tree for choosing an imidazole removal method.
Frequently Asked Questions (FAQ)
Q1: What is the pKa of imidazole and why is it important for its removal?
The pKa of the protonated form of imidazole (the imidazolium ion) is approximately 7.0. This means that at a pH below 7, imidazole will be predominantly in its protonated, charged form. This is the fundamental principle behind using an acidic wash for its removal. By washing with an aqueous solution with a pH of 4-5 (e.g., 1M HCl or 10% citric acid), you ensure that over 99% of the imidazole is converted to its water-soluble salt form, allowing for efficient extraction from the organic phase.
Q2: How can I detect the presence of residual imidazole in my sample?
The most common method is ¹H NMR spectroscopy. Imidazole has three distinct aromatic protons that are easily identifiable. The two protons adjacent to the nitrogens typically appear around δ 7.7 ppm, and the proton in between the nitrogens appears around δ 7.1 ppm in CDCl₃. TLC is another quick method; imidazole can be visualized with a potassium permanganate stain, where it often appears as a yellow spot on a purple background.
Q3: Can I use a solid-supported acid or an ion-exchange resin to remove imidazole?
Yes, this is an excellent strategy, particularly for automated or parallel synthesis. You can use a scavenger resin, which is a solid-phase support with acidic functional groups (e.g., a sulfonic acid resin). By passing your reaction mixture through a cartridge containing this resin, the basic imidazole is captured, and your neutral product elutes. This method avoids an aqueous workup entirely.
Q4: Are there any non-aqueous methods to remove imidazole?
Besides sublimation and the use of scavenger resins, another technique involves co-distillation. If your product is high-boiling, you can sometimes remove imidazole by repeatedly adding a solvent like toluene and concentrating the mixture under reduced pressure to azeotropically remove the imidazole.
References
-
Albert, A. (2017). The Imidazoles. In The Heterocyclic Chemistry of Benzimidazoles (pp. 1-26). Springer, Cham. [Link]
-
Katritzky, A. R., & Rachwal, S. (2011). Imidazole: A review of its properties and applications. Chemical Reviews, 111(3), 2287-2336. [Link]
-
Chemistry LibreTexts. (2023, October 29). Sublimation. [Link]
-
Biotage. (n.d.). Sample Purification. [Link]
Technical Support Center: Troubleshooting Low Conversion in Aryl Imidazole Synthesis
Executive Summary & Scope
This guide addresses low conversion —defined here as the persistence of starting material (SM) after standard reaction times—in the synthesis of aryl-substituted imidazoles. Unlike "low yield" (where SM is consumed but side products form), low conversion indicates a failure in the reaction kinetics or thermodynamic drive.
We focus on two primary synthetic pathways:
-
De Novo Ring Construction: The Debus-Radziszewski condensation and Van Leusen synthesis.
-
Post-Synthetic Modification: Copper-catalyzed N-arylation (Ullmann-type coupling).
Module A: De Novo Ring Construction (Debus-Radziszewski)
Mechanistic Insight: The "Stall" Points
The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source.
-
Critical Failure Point: The formation of the diimine intermediate (from dicarbonyl + amine) is reversible. If the aldehyde does not trap this intermediate quickly, hydrolysis reverts it to starting materials.
-
Ammonia Source: Ammonium acetate (
) is preferred over liquid ammonia because the acetate ion acts as a buffer and a weak acid catalyst, facilitating the proton transfers required for ring closure.
Troubleshooting Q&A
Q: My reaction mixture turns dark, but LCMS shows >50% benzil remaining. Why? A: This indicates oxidative stalling or insufficient ammonia availability .
-
Diagnosis: Benzil is poorly soluble in standard alcohols at low temperatures. If the ammonia source is volatile (like aqueous
), it escapes before reacting. -
Solution: Switch to Ammonium Acetate (
) in Acetic Acid (AcOH) or use a sealed vessel. The excess acid keeps ammonia in solution as the ammonium ion, releasing it slowly as needed [1]. -
Protocol Adjustment: Use a 4:1 molar ratio of
to Benzil.
Q: I am using the Van Leusen method (TosMIC), but I see only imine formation, no cyclization. A: The Van Leusen reaction is a stepwise process. The "stall" usually happens at the deprotonation of TosMIC .[1]
-
Causality: If your base (
or ) is old or wet, it cannot deprotonate the -carbon of TosMIC effectively. -
Solution: Use anhydrous MeOH/DME and freshly ground, oven-dried
. Ensure the reaction is performed under to prevent quenching of the TosMIC anion by atmospheric moisture [2].
Visualization: Debus-Radziszewski Failure Modes
Figure 1: Kinetic bottlenecks in Debus-Radziszewski synthesis. Yellow nodes indicate unstable intermediates prone to reversion.
Module B: Catalytic N-Arylation (Cu-Catalyzed)
Mechanistic Insight: Catalyst Poisoning
Copper-catalyzed N-arylation (Ullmann coupling) often stalls due to ligand displacement or oxidation . Imidazoles are excellent ligands themselves; they can bind to the copper center, displacing the accelerating ligand (e.g., phenanthroline) and forming an inactive complex.
Troubleshooting Q&A
Q: The reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help. A: You are likely experiencing product inhibition or halide accumulation .
-
Mechanism: The bromide/iodide ions generated during the reaction can bridge copper centers, forming inactive clusters.
-
Solution:
-
Ligand Overload: Increase ligand loading to 20 mol% (vs 10 mol% catalyst) to outcompete the imidazole product [3].
-
Solubility: Add PEG-400 (10-20% v/v). It acts as a phase-transfer catalyst, solubilizing the carbonate base and preventing surface passivation of the copper source [3].
-
Q: Which copper source should I use for electron-deficient aryl halides?
A:
-
Recommendation: Use
with trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline.
Data & Optimization Tables
Table 1: Solvent & Catalyst Selection Guide
| Reaction Type | Symptom | Recommended Solvent System | Additive/Catalyst | Ref |
| Debus-Radziszewski | Low Conversion (<30%) | Acetic Acid (Glacial) | [1] | |
| Debus-Radziszewski | SM Insoluble | Ethanol + Ultrasound | Silicotungstic Acid (5 mol%) | [4] |
| Van Leusen | Imine Accumulation | DMF/DME (2:1) | [5] | |
| Cu-N-Arylation | Stalls at 50% | DMSO or NMP | PEG-400 (Additive) | [3] |
Master Troubleshooting Workflow
This logic tree guides you through the diagnosis of "No Reaction" or "Stalled Reaction" scenarios.
Figure 2: Diagnostic logic for isolating the root cause of low conversion.
Validated Protocols
Protocol A: Optimized Debus-Radziszewski (Microwave Assisted)
Best for: Sterically hindered aldehydes or electron-poor dicarbonyls.
-
Setup: In a 10 mL microwave vial, combine Benzil (1.0 mmol), Aldehyde (1.0 mmol), and
(4.0 mmol) . -
Solvent: Add 3 mL of Glacial Acetic Acid . (Avoid EtOH if conversion is historically low).
-
Reaction: Seal and irradiate at 180°C for 5-10 minutes [5].
-
Note: Conventional heating requires reflux for 4-12 hours.
-
-
Workup: Pour into ice water. Neutralize with conc.
to pH 8. The imidazole will precipitate.[2]-
Self-Check: If no precipitate forms, the pH is likely too low (imidazole remains protonated and water-soluble).
-
Protocol B: Robust Cu-Catalyzed N-Arylation
Best for: Coupling Imidazole with Aryl Bromides/Iodides.
-
Reagents: Imidazole (1.0 equiv), Aryl Halide (1.2 equiv),
(5 mol%) , 1,10-Phenanthroline (10 mol%) , (2.0 equiv). -
Additives: Add PEG-400 (0.5 equiv by weight relative to solvent).
-
Solvent: DMSO (dry).
-
Conditions: Heat to 110°C under Argon/Nitrogen for 24h.
-
Validation: Monitor by TLC. If stalled, add another 5 mol% of Ligand only (not Copper) to scavenge free metal ions [3].
References
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 2004.[3][4]
-
Van Leusen Imidazole Synthesis - Mechanism and Optimization. Organic Chemistry Portal.
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 2007.
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 2023.
-
A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. NIH/PMC, 2012.
Sources
Effect of base choice (K2CO3 vs Cs2CO3) on imidazole arylation
Welcome to the technical support center for imidazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice between potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in C-N cross-coupling reactions. Here, we move beyond simple protocols to explain the chemical reasoning behind experimental outcomes, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions our team encounters regarding base selection for imidazole arylation.
Q1: My imidazole arylation is sluggish or failing with K₂CO₃. Should I switch to Cs₂CO₃?
A1: Yes, switching to Cs₂CO₃ is often the first and most effective troubleshooting step for low reactivity. The enhanced performance is primarily due to two factors:
-
Superior Solubility: Cs₂CO₃ has significantly higher solubility in common aprotic polar solvents (e.g., DMF, Dioxane, Toluene) compared to K₂CO₃.[1][2][3] This ensures a higher concentration of the base is available in the solution to deprotonate the imidazole, which is a critical step for the reaction to proceed.
-
The "Cesium Effect": This well-documented phenomenon suggests that the cesium cation itself plays a beneficial role. Due to its large size and low charge density, the Cs⁺ ion forms looser ion pairs with the carbonate anion (CO₃²⁻). This results in a more "naked," and therefore more reactive, carbonate base in solution.[3][4] Some studies also propose a direct, beneficial interaction between the cesium cation and the palladium catalyst, potentially lowering the activation energy of the rate-limiting step.[5]
Q2: I'm observing significant side product formation or decomposition of my starting material when using Cs₂CO₃. What's happening?
A2: While powerful, the higher basicity and reactivity of Cs₂CO₃ can sometimes be detrimental. If your substrates contain sensitive functional groups (e.g., esters, ketones with acidic α-protons), Cs₂CO₃ might be too strong, leading to side reactions like hydrolysis or aldol condensation.[6][7] In such cases, the milder and less soluble K₂CO₃ is a more prudent choice. It provides a sufficient, but not excessive, level of basicity to promote the desired reaction without degrading sensitive materials.
Q3: Can I just use more K₂CO₃ to compensate for its lower solubility?
A3: While increasing the equivalents of K₂CO₃ can help, it's often not a perfect substitute for switching to Cs₂CO₃. The reaction is typically heterogeneous with K₂CO₃, meaning the reaction rate is limited by the surface area and dissolution rate of the solid base, not just the total amount present.[2] Grinding the K₂CO₃ to a very fine powder can increase its surface area and may improve results, but the fundamental solubility limitation remains.
Q4: Does the choice of metal catalyst (Palladium vs. Copper) influence my choice of base?
A4: Yes, but the underlying principles remain the same. Both palladium-catalyzed (e.g., Buchwald-Hartwig) and copper-catalyzed (e.g., Ullmann-type) arylations of imidazoles require a base to deprotonate the N-H bond.[8][9] In both systems, Cs₂CO₃ is frequently reported to give superior yields and faster reaction rates due to the reasons mentioned above.[10][11] The choice will still depend on balancing reactivity with substrate stability.
Q5: My reaction involves an unsymmetrical imidazole. Will the base affect the regioselectivity of the N-arylation?
A5: The base itself is not the primary directing factor for regioselectivity in the N-arylation of unsymmetrical imidazoles. Regioselectivity is predominantly governed by steric hindrance and the electronic properties of the imidazole substituents, as well as the catalyst and ligand system employed.[12][13] However, an inefficient base can lead to low conversion, making it difficult to assess the true regioselectivity of the catalytic system. Ensuring the reaction proceeds efficiently with an optimal base like Cs₂CO₃ can provide a clearer picture of the inherent selectivity.
Troubleshooting Guide: Common Issues in Imidazole Arylation
Use this guide to diagnose and solve specific problems encountered during your experiments.
Problem 1: Low to No Conversion
Your starting materials are largely unreacted after the specified reaction time.
| Potential Cause | Troubleshooting Action & Rationale |
| Insufficient Basicity/Solubility | Action: Switch from K₂CO₃ to Cs₂CO₃. Rationale: This is the most common cause of failure. K₂CO₃ is poorly soluble in many organic solvents, leading to a low effective concentration of the base. Cs₂CO₃ is much more soluble and provides a more reactive "naked" carbonate anion, which is necessary to efficiently deprotonate the imidazole N-H.[3] |
| Catalyst Inhibition | Action: Pre-activate your palladium catalyst. Before adding the imidazole, heat the Pd source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for 5-10 minutes at the reaction temperature. Rationale: Imidazoles can act as ligands and inhibit the formation of the active Pd(0)-ligand complex. Pre-forming this complex before introducing the imidazole substrate can dramatically improve reaction efficacy.[12][14][15] |
| Atmosphere Control | Action: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use dry, degassed solvents. Rationale: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Moisture can also interfere with the base and other reagents.[8] |
| Temperature | Action: Increase the reaction temperature in 10-20 °C increments. Rationale: C-N coupling reactions, especially with less reactive aryl chlorides or bromides, often require significant thermal energy to overcome the activation barrier for oxidative addition.[16] |
Problem 2: Reaction Stalls at ~50% Conversion
The reaction proceeds initially but stops before the limiting reagent is fully consumed.
| Potential Cause | Troubleshooting Action & Rationale |
| Catalyst Decomposition | Action: Increase ligand-to-metal ratio or switch to a more robust ligand (e.g., a biarylphosphine ligand). Consider a lower reaction temperature if possible. Rationale: The active catalyst may be degrading over the course of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium center, extending its lifetime.[9][17] |
| Base Caking/Passivation | Action: If using K₂CO₃, ensure vigorous stirring. Consider adding a phase-transfer catalyst (e.g., TBAB), though this may complicate purification. Rationale: With heterogeneous bases like K₂CO₃, the solid particles can become coated with byproducts (e.g., potassium halides), preventing the unreacted core from participating in the reaction. |
| Product Inhibition | Action: Perform the reaction at a lower concentration. Rationale: In some cases, the N-arylated imidazole product can coordinate to the metal center more strongly than the starting materials, slowing down or halting catalytic turnover. Diluting the reaction can disfavor this bimolecular inhibition. |
Problem 3: Substrate or Product Degradation
You observe the formation of multiple unidentified byproducts via TLC or LC-MS analysis.
| Potential Cause | Troubleshooting Action & Rationale |
| Base is Too Strong | Action: Switch from Cs₂CO₃ to a weaker or less soluble base like K₂CO₃ or even K₃PO₄. Rationale: If your substrate has base-labile functional groups, the high reactivity of Cs₂CO₃ can cause decomposition. K₂CO₃ provides a "slow-release" of basicity due to its low solubility, which is often sufficient for the desired C-N coupling without causing unwanted side reactions.[6][7] |
| Reaction Temperature is Too High | Action: Lower the reaction temperature. Rationale: Thermally labile functional groups on your aryl halide or imidazole may be degrading. A more active catalyst/ligand system may allow for effective coupling at a lower temperature. |
Technical Deep Dive: The Role of the Base
Understanding the Mechanistic Role of Carbonate Bases
The base in a palladium-catalyzed imidazole arylation (a type of Buchwald-Hartwig reaction) serves a critical purpose within the catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.
The primary role of the base (Cs₂CO₃ or K₂CO₃) is to deprotonate the imidazole N-H proton (pKa ≈ 14.5), generating the imidazolate anion. This anion is a much stronger nucleophile than the neutral imidazole, and it coordinates to the palladium(II) center after the initial oxidative addition step. The final, rate-determining step is often the reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[18][19]
The K₂CO₃ vs. Cs₂CO₃ Decision Workflow
Use this flowchart to make a logical choice for your specific reaction.
Caption: Decision workflow for selecting the appropriate carbonate base.
Experimental Protocols
General Protocol for Palladium-Catalyzed Imidazole N-Arylation
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Imidazole (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., Xantphos, cataCXium A, 2-4 mol %)
-
Base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1-0.5 M)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial, add the palladium source, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide and the imidazole substrate to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Reddit. (2014). [College Chemistry] Pka/Pkb of Cs2CO3 and K2CO3. r/HomeworkHelp. [Link]
-
ResearchGate. (2014). What is the pka of the conjugate acid of cesium carbonate?. [Link]
-
Common Organic Chemistry. (n.d.). Cesium Carbonate. Retrieved from [Link]
-
Zheng, N., & Anderson, K. W. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(23), 9479–9482. [Link]
-
Wang, D. H., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(45), 16071–16080. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Semantic Scholar. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. [Link]
-
Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. White Rose eTheses Online. [Link]
-
Reddit. (2024). Suitable solvent for dissolving K2CO3. r/Chempros. [Link]
-
ResearchGate. (n.d.). Ligands used for the N‐arylation of imidazoles with aryl halides. [Link]
-
LibreTexts Chemistry. (n.d.). Oxidative Addition & Reductive Elimination. [Link]
-
Acros Organics. (n.d.). CATALYSTS CESIUM. [Link]
-
ResearchGate. (2022). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]
-
Royal Society of Chemistry. (2012). ORGANIC CHEMISTRY. [Link]
-
Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Scribd. (n.d.). Cesium in Organic Chemistry | PDF. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ACS Publications. (2025). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics. [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
The OChemTutor. (n.d.). pKa values. [Link]
-
Semantic Scholar. (n.d.). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Compunetics. (2020). Exploring and Quantifying the Caesium Effect I. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Royal Society of Chemistry. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
PubMed. (2015). Palladium-catalyzed Cs2CO3-promoted arylation of unactivated C(sp(3))-H bonds by (diacetoxyiodo)arenes. [Link]
-
Royal Society of Chemistry. (n.d.). K2CO3-promoted formation of aryl esters from primary aryl amides by the acyl–acyl exchange process. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Cesium Carbonate [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. scribd.com [scribd.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oxidative addition and palladium coupling [employees.csbsju.edu]
Technical Support Center: Benzonitrile Functionalization Control
Status: Online | Tier: 3 (Advanced Research Support) Subject: Controlling Selectivity and Side Reactions in Benzonitrile Scaffolds
Welcome to the Advanced Functionalization Support Hub.
You are likely here because the cyano group (–CN) is behaving unpredictably. As a Senior Application Scientist, I know that benzonitriles are deceptively simple. They are at once a robust directing group, a labile electrophile, and a leaving group waiting to happen.
This guide is structured as a series of Troubleshooting Tickets addressing the three most common failure modes in drug discovery workflows: Over-Reduction , Over-Hydrolysis , and Unwanted Decyanation .
TICKET #001: Reduction Yields Secondary Amine "Dimers"
Symptom: You are attempting to hydrogenate a benzonitrile to a primary benzylamine (e.g., using Pd/C or Raney Ni), but LC-MS shows a significant mass peak corresponding to the secondary amine (
Root Cause Analysis: The Imine Condensation Loop
The failure is not in the reduction of the nitrile, but in the reactivity of the intermediate.
-
Step 1: The nitrile reduces to an aldimine intermediate (
). -
Step 2 (The Flaw): As product primary amine (
) accumulates, it nucleophilically attacks the unreacted aldimine. -
Step 3: This forms a secondary imine, which reduces faster than the nitrile, locking in the secondary amine impurity.
Visualizing the Failure Mode
Figure 1: Bifurcation of nitrile reduction. The red path represents the parasitic condensation of the product with the intermediate.
Protocol Adjustment: The "Ammonia Wall"
To suppress dimerization, you must shift the equilibrium back toward the primary amine using Le Chatelier’s principle or intercept the intermediate.
| Parameter | Standard Condition (Prone to Failure) | Corrective Action (High Selectivity) |
| Additive | None | Add 7N NH₃ in MeOH or NH₄OH . The excess ammonia suppresses the amine-imine condensation [1]. |
| Catalyst | Pd/C (Standard) | Raney Cobalt or Co-hcp nanoparticles . Cobalt binds the primary amine more strongly, preventing it from attacking the imine [2]. |
| Trapping | None | Boc₂O (in situ) . Traps the primary amine immediately as the carbamate, rendering it non-nucleophilic [3]. |
Validation Experiment: Run a test reaction with Raney Nickel (approx 20 wt%) and 5 equivalents of NH₃ in methanol at 50 psi H₂. If dimerization persists, switch to Raney Cobalt , which is intrinsically more selective for primary amines.
TICKET #002: Hydrolysis Won't Stop at the Amide
Symptom: You need the benzamide (
Root Cause Analysis: Kinetic Overshoot
In classical hydrolysis (e.g., NaOH/H₂O or H₂SO₄), the reaction rate
Visualizing the Selectivity Gap
Figure 2: Metal-catalyzed hydration lowers the activation energy for Step 1 without catalyzing Step 2, creating a kinetic trap at the amide.
Protocol Adjustment: The Ghaffar-Parkins System
Stop using bulk acid/base. Switch to metal-catalyzed hydration which is strictly chemoselective.
The Fix: Ghaffar-Parkins Catalyst [PtH(PMe₂OH)(PMe₂O)₂H] This platinum catalyst hydrates nitriles at neutral pH and does not catalyze amide hydrolysis.
Step-by-Step Protocol [4]:
-
Setup: In a reaction vial, dissolve Benzonitrile (1.0 equiv) in Ethanol/Water (1:1 v/v).
-
Catalyst: Add Ghaffar-Parkins Catalyst (0.1 - 1.0 mol%).
-
Conditions: Heat to 80°C under air (no inert atmosphere required).
-
Monitoring: Monitor via TLC/LC-MS. The reaction stops dead at the amide.
-
Workup: Evaporate ethanol. The amide often precipitates out of the remaining water.
Alternative: If Pt is too expensive, use Rh(I)-NHC complexes or Ru(OH)x/Al₂O₃ , which also exhibit high amide selectivity [5].
TICKET #003: Decyanation During Cross-Coupling
Symptom: You are using the nitrile as a Directing Group (DG) for C-H activation (e.g., ortho-arylation), but you observe decyanation (loss of the –CN group) or alkylation of the nitrile itself.
Root Cause Analysis: Activation Competition
Transition metals (Ni, Pd, Rh) can insert into bonds in three ways here:
-
C-H Insertion: Desired (ortho-functionalization).
-
C-CN Insertion: Oxidative addition into the C-CN bond (common with Ni/Pd).
-
N-Coordination: The metal binds the N lone pair, shutting down catalysis (poisoning).
Visualizing the Competition
Figure 3: Competition between Directing Group utility (Green) and Oxidative Addition/Decyanation (Red).
Protocol Adjustment: Ligand & Metal Selection
Scenario A: Preventing Decyanation (Protecting the C-CN bond) If using Nickel (which loves to break C-CN bonds), you must switch mechanisms.
-
Avoid: Silyl radicals or Boryl radicals (e.g., hydrosilanes), as these promote radical decyanation [6].
-
Solution: Use Palladium(II) with bulky ligands. Pd(II) is less electron-rich than Ni(0) and less likely to oxidatively add into the C-CN bond.
-
Lewis Acid Additive: Add AlMe₃ or BF₃ . These coordinate to the nitrile Nitrogen.[1][2] This "ties up" the nitrile, preventing metal insertion into the C-CN bond while still allowing the ring C-H activation to proceed [7].
Scenario B: Preventing Catalyst Poisoning If the nitrile is binding your catalyst too tightly (shutting down the reaction):
-
Solution: Use a Transient Directing Group (TDG) . Convert the nitrile temporarily to an imidate or use an additive that binds the metal more effectively than the nitrile, or run the reaction at higher temperatures to promote ligand exchange.
Summary of Critical Parameters
| Issue | Key Control Parameter | Recommended Reagent/Technique |
| Dimerization (Reduction) | Amine/Imine Ratio | Raney Co or Raney Ni + NH₃ |
| Over-Hydrolysis (Hydration) | Catalyst Specificity | Ghaffar-Parkins Catalyst (Pt) |
| Decyanation (Cross-Coupling) | Metal Oxidation State | Avoid Ni(0); Use Pd(II) + Lewis Acid |
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition. Springer, 2007. (Standard protocol for ammonia suppression of secondary amines).
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles. J. Am. Chem. Soc.2024 .[3][4]
-
Caron, S. Practical Synthetic Organic Chemistry. Wiley, 2011. (In-situ trapping methodologies).[1][5]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth.2024 , 101, 327–341.[3]
-
Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Catalysts2020 .
-
Hydrodecyanation of Secondary Alkyl Nitriles and Malononitriles to Alkanes using DiMeImd-BH3. J. Org. Chem.2020 , 85, 6137–6142.[6] [7]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds. Chem. Rev.2021 .
Sources
Technical Support Center: Recrystallization of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
The following technical guide is structured as a specialized support center resource for researchers working with 5-bromo-2-(1H-imidazol-1-yl)benzonitrile . This document synthesizes chemical principles with practical troubleshooting to ensure high-purity isolation.
Case ID: REC-5B2I-BENZ Status: Active Guide Applicable For: Purification of crude reaction mixtures, removal of regioisomers, and preparation of analytical standards.[1]
Physicochemical Profile & Solvent Strategy[2][3][4][5]
To select the correct solvent, one must understand the "personality" of the molecule. 5-bromo-2-(1H-imidazol-1-yl)benzonitrile possesses a unique polarity profile:
-
Benzonitrile Core: Electron-withdrawing, increases polarity and planarity.[1]
-
Imidazole Ring: Basic nitrogen (pKa ~7), capable of hydrogen bonding (acceptor), significantly increasing solubility in alcohols and polar aprotic solvents.
-
Bromo Substituent: Lipophilic, providing some solubility in non-polar organic solvents but generally overshadowed by the polar functionality.
Solvent Selection Matrix
| Solvent System | Suitability | Mechanism of Action | Recommended Use |
| Ethanol (95% or Abs.) | Primary (High) | The imidazole moiety forms H-bonds with EtOH.[1] The bromo-phenyl core ensures solubility drops sharply upon cooling. | Start here. Best balance of yield and purity. |
| Ethyl Acetate / Hexanes | Secondary (Med) | EtOAc dissolves the compound; Hexanes (antisolvent) force precipitation. | Use if the crude material is very oily or contains non-polar impurities. |
| Acetonitrile (MeCN) | Specialist (Low) | High solubility at boiling; moderate at RT.[1] Good for removing very polar byproducts. | Use only if EtOH fails or if the product oils out in alcohols. |
| Water | Antisolvent Only | The compound is likely insoluble in water due to the lipophilic bromo-phenyl ring.[1] | Use dropwise into a hot ethanolic solution to force precipitation (titration). |
Step-by-Step Optimization Protocol
Phase 1: Solubility Test (The "Test Tube" Method)
Before committing the entire batch, perform this test with 50-100 mg of crude material.
-
Place 50 mg of solid in a test tube.
-
Add 0.5 mL Ethanol .
-
Heat to boiling (water bath or heat gun).
-
If it dissolves immediately: Too soluble. Try EtOH/Water or EtOAc/Hexanes .
-
If it doesn't dissolve:[2] Add solvent dropwise (up to 2 mL) while boiling.
-
If it dissolves after addition: Cool slowly to RT, then to 0°C.
-
-
Observe crystal formation.[2][3] Needle-like crystals indicate a good solvent system.
Phase 2: Full-Scale Recrystallization (Ethanol Protocol)
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (boiling). Swirl constantly.
-
Hot Filtration (Crucial): If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed funnel/fluted filter paper. Do not let the solution cool during this step.
-
Crystallization:
-
Allow the filtrate to cool to Room Temperature (RT) undisturbed on a cork ring or wood block. (Insulate with a beaker if necessary).
-
Once at RT, move to an ice-water bath (0-4°C) for 1 hour.
-
-
Collection: Filter crystals using a Buchner funnel under vacuum.
-
Washing: Wash with a small volume of ice-cold Ethanol .[1][4]
-
Drying: Dry in a vacuum oven at 40-50°C to remove trapped solvent.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer instead of crystals). What is happening? A: This occurs when the compound separates as a liquid before it can crystallize, often because the solution is too concentrated or cooled too quickly (supersaturation exceeds the metastable limit).
-
Fix 1 (Re-dissolve): Reheat the mixture until the oil dissolves. Add a small amount of extra solvent (10-20% volume).
-
Fix 2 (Seeding): Add a "seed crystal" of pure product to the cooling solution at the point of cloudiness.
-
Fix 3 (Trituration): If the oil persists, scratch the side of the flask with a glass rod to induce nucleation.
Q: The yield is very low (<50%). Where is my compound? A: It is likely still in the "mother liquor" (the filtrate).
-
Fix: Concentrate the mother liquor by rotary evaporation to half its volume. Cool again to harvest a "second crop" of crystals. Note: The second crop is usually less pure.
Q: The crystals are colored (yellow/brown), but the product should be white/off-white. A: Colored impurities are often high-molecular-weight oligomers.[1]
-
Fix: During the dissolution step (Phase 2, Step 1), add Activated Charcoal (1-2% by weight).[1] Boil for 5-10 minutes, then perform the Hot Filtration step strictly (using Celite helps remove fine charcoal particles).
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for purifying 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Figure 1: Decision tree for solvent selection and troubleshooting during the recrystallization process.
References & Further Reading
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties). Link
-
Sigma-Aldrich. (n.d.). Recrystallization - User Guide. (General protocol for solvent selection and troubleshooting oiling out). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329781430, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine. (Structural analog data used for polarity assessment). Link
-
University of Wisconsin-Madison. (n.d.). Recrystallization Solvents and Selection. (Academic guide on solvent polarity and dielectric constants). Link
Sources
Validation & Comparative
High-Resolution 1H NMR Characterization Guide: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
[1]
Executive Summary & Strategic Comparison
Characterizing N-aryl imidazoles requires navigating specific spectral challenges, primarily solvent-dependent peak broadening and the diagnostic verification of regioselectivity (N1-substitution).[1]
The Comparative Matrix: Solvent Selection & Precursor Differentiation
A common error in characterizing this scaffold is relying on CDCl₃, where the imidazole protons (particularly H-2') often broaden or shift due to concentration-dependent aggregation.[1]
| Feature | Alternative A: CDCl₃ | Alternative B: DMSO-d₆ (Recommended) | Scientific Rationale |
| Imidazole H-2' Signal | Broad, variable shift (7.8–8.2 ppm) | Sharp Singlet (~8.1–8.3 ppm) | DMSO disrupts intermolecular H-bonding/stacking, sharpening the acidic C2-H. |
| Solubility | Moderate | Excellent | The polar nitrile and imidazole moieties favor polar aprotic solvents.[1] |
| Water Peak Interference | Low (1.56 ppm) | High (3.33 ppm) | Requires dry DMSO-d₆ to prevent HOD overlap with aliphatic impurities, though aromatic region remains clear. |
| Precursor Differentiation | Difficult (Overlapping multiplets) | Distinct | Loss of 19F-1H coupling (from starting material) is clearly resolved in DMSO.[1] |
Verdict: DMSO-d₆ is the authoritative solvent for this characterization.[1] It ensures accurate integration of the imidazole protons and prevents ambiguity caused by quadrupolar relaxation broadening often seen in chloroform.[1]
Structural Logic & Signal Assignment
The molecule consists of two distinct aromatic systems: a trisubstituted benzene ring and a monosubstituted imidazole ring.[1]
The Diagnostic "Fingerprint"
To validate the structure, you must confirm:
-
Loss of Fluorine Coupling: The starting material, 5-bromo-2-fluorobenzonitrile, exhibits complex splitting due to
coupling.[1] The product must show clean first-order splitting (or standard ABX patterns) for the benzene ring.[1] -
The Imidazole "2-4-5" Pattern: Three new aromatic protons must appear.
Graphviz Diagram: Structural Assignment Logic
The following diagram maps the chemical environment to the expected spectral signals.
Caption: Logical flow of proton assignment. H-2' is the most sensitive probe for confirming the integrity of the imidazole ring.
Experimental Protocol
Reagents & Equipment[1][4][5][6]
-
Compound: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile (>98% purity).[1]
-
Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (optional, but recommended for referencing).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of H4/H5 imidazole couplings).
Step-by-Step Workflow
-
Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆.
-
Note: Ensure the solution is homogenous.[1] If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
-
Reasoning: The isolated imidazole H-2' proton has a long T1 relaxation time.[1] Short D1 values will lead to under-integration, causing a false failure of the stoichiometry check (e.g., integrating to 0.7H instead of 1.0H).
-
-
Scans: 16–32 scans are sufficient for this concentration.[1]
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .[1]
-
Apply an exponential window function (LB = 0.3 Hz) to sharpen fine coupling.
-
Data Analysis & Reference Table
Expected Chemical Shifts (DMSO-d₆, 400 MHz)
Note: Values are representative of 1-(2-cyanophenyl)imidazole derivatives. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.[1]
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H-2' | Imidazole | 8.25 – 8.35 | Singlet (s) | - | Most deshielded; located between two nitrogens.[1] |
| H-6 | Benzene | 8.15 – 8.20 | Doublet (d) | ~2.0 | Ortho to -CN (EWG), meta to -Br.[1] Small meta-coupling. |
| H-4 | Benzene | 8.00 – 8.08 | Doublet of Doublets (dd) | ~8.5, 2.0 | Ortho to -Br, Para to Imidazole. |
| H-5' | Imidazole | 7.75 – 7.85 | Singlet/Broad s | - | Adjacent to N1. |
| H-3 | Benzene | 7.60 – 7.68 | Doublet (d) | ~8.5 | Ortho to Imidazole linkage.[1] |
| H-4' | Imidazole | 7.15 – 7.25 | Singlet/Broad s | - | C4 position of imidazole.[1] |
Troubleshooting Common Anomalies
-
Missing H-2' Peak: If the peak at ~8.3 ppm is missing or extremely broad, the sample may be wet (proton exchange) or the solvent might be CDCl₃. Solution: Dry the sample and switch to DMSO-d₆.[1]
-
Extra Doublets: If you see doublets with large coupling constants (~8-9 Hz) that do not match the table, check for unreacted 5-bromo-2-fluorobenzonitrile . The starting material has a distinct aromatic pattern shifted upfield due to the Fluorine effect.
Graphviz Diagram: Experimental Workflow
Caption: Operational workflow emphasizing the critical D1 delay parameter for accurate integration of the imidazole proton.
References
-
Solvent Effects on Imidazoles: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006, 44(5), 491–509.[2] Link
-
General Synthesis & Characterization: "Synthesis of 5-bromo-2-fluorobenzonitrile" (Precursor Data). PubChem Compound Summary. Link
-
Trace Impurities: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[1][3] Chem., 1997, 62, 7512–7515.[3] Link
-
Analogous Assignments: "Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole." ACS Omega, 2022. (Used for N-aryl imidazole shift correlation). Link
Comparative Guide: 13C NMR Characterization of Imidazole-Substituted Aryl Benzonitriles
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of imidazole carbons in aryl benzonitriles , a critical scaffold in medicinal chemistry (e.g., aromatase inhibitors like Fadrozole and Letrozole precursors).
Executive Summary
Context: Aryl benzonitriles substituted with imidazole rings are privileged structures in drug discovery. However, characterizing these molecules is challenging due to the potential for regioisomerism (N-linked vs. C-linked) and the electronic coupling between the electron-deficient benzonitrile and the electron-rich imidazole. The "Product": This guide treats 13C NMR spectroscopy as the diagnostic "product" of choice, comparing its performance (resolution, structural insight) against 1H NMR and alternative characterization methods. Key Finding: 13C NMR offers superior resolution for these scaffolds. The cyano (-CN) group exerts a measurable long-range deshielding effect on the imidazole C2 and C4 carbons, providing a "fingerprint" that distinguishes N-arylated isomers from their C-arylated counterparts more reliably than 1H NMR.
Technical Analysis & Mechanism
The Challenge: Electronic Push-Pull
In 4-(1H-imidazol-1-yl)benzonitrile , the imidazole ring acts as a weak electron donor, while the benzonitrile moiety is a strong electron-withdrawing group (EWG). This creates a "push-pull" system that significantly alters the magnetic environment of the imidazole carbons compared to a standard imidazole ring.
-
Inductive Effect (-I): The aryl ring, made electron-deficient by the -CN group, pulls density from the imidazole N1.
-
Mesomeric Effect (-M): The -CN group conjugates with the phenyl ring, further deshielding the ortho and para positions relative to itself (which are meta and ipso to the imidazole).
Why 13C NMR Outperforms 1H NMR
| Feature | 1H NMR (Alternative) | 13C NMR (Recommended) |
| Resolution | Low. Imidazole protons (H4/H5) often overlap with aromatic phenyl protons in the 7.2–7.8 ppm region. | High. Imidazole carbons (C2, C4, C5) appear in distinct windows (115–140 ppm) separated from the nitrile carbon (~118 ppm). |
| Quaternary Carbons | Invisible. Cannot detect the nitrile carbon (CN) or the ipso carbons. | Visible. The -CN peak (~118 ppm) and ipso carbons provide critical connectivity data. |
| Solvent Sensitivity | High. Imidazole N-H (if present) or C-H protons shift wildly with concentration/solvent. | Moderate. Carbon shifts are more stable, providing a robust structural fingerprint. |
Comparative Data: Chemical Shift Analysis
The following data compares the specific chemical shifts of the target scaffold against a control (N-phenylimidazole) to demonstrate the diagnostic shifts caused by the benzonitrile group.
Table 1: Diagnostic 13C NMR Shifts (δ, ppm) in DMSO-d6
Note: Values are aggregated from high-field NMR data (400/100 MHz).
| Carbon Position | Target: 4-(1H-imidazol-1-yl)benzonitrile | Control: 1-Phenylimidazole | Shift (Δδ) | Diagnostic Note |
| Imidazole C2 (N-CH-N) | 135.8 – 136.5 | 135.4 | +0.4 to +1.1 | Deshielded by aryl EWG effect. |
| Imidazole C4 | 130.5 – 131.2 | 129.6 | +0.9 to +1.6 | Sensitive to N1-aryl conjugation. |
| Imidazole C5 | 118.0 – 119.5 | 118.3 | ~0.0 | Shielded; often overlaps with -CN. |
| Benzonitrile -CN | 118.5 – 118.8 | N/A | N/A | Sharp, distinct quaternary signal. |
| Phenyl Ipso (C-N) | 140.0 – 141.5 | 137.5 | +3.0 to +4.0 | Primary diagnostic peak for N-arylation. |
| Phenyl Ipso (C-CN) | 109.0 – 110.5 | N/A | N/A | Highly shielded quaternary carbon. |
Table 2: Solvent Effects (Method Validation)
Choice of solvent drastically affects the visibility of quaternary carbons due to relaxation times.
| Solvent | Imidazole C2 Width | Resolution of -CN vs Imidazole C5 | Recommendation |
| CDCl3 | Sharp | Good separation (~0.5 ppm diff) | Standard. Good for solubility. |
| DMSO-d6 | Broadened (Quadrupole) | Poor (Often overlap at ~118 ppm) | Use only if insoluble in CDCl3. Viscosity broadens signals. |
| MeOD | Sharp | Excellent | Alternative. Good for polar derivatives. |
Visualization: Structural Assignment Workflow
The following diagram illustrates the logic flow for assigning these signals, differentiating between the N-linked target and a potential C-linked regioisomer (e.g., 2-aryl imidazole).
Caption: Logic flow for distinguishing N-linked vs. C-linked imidazole-benzonitriles using diagnostic 13C NMR shifts.
Experimental Protocol: High-Fidelity Acquisition
To ensure the "Trustworthiness" of your data, follow this self-validating protocol designed to maximize the signal-to-noise ratio for quaternary carbons (CN, Ipso).
Step 1: Sample Preparation
-
Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of CDCl3 . (Avoid DMSO-d6 unless necessary to prevent viscosity broadening).
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The quaternary carbons (CN and Ipso-C) have long T1 relaxation times. A short D1 will saturate these signals, making them disappear or integrate poorly.
-
-
Scans (NS): Minimum 1024 scans . The nitrile carbon is a quaternary signal with no NOE enhancement, requiring more scans for visibility.
-
Spectral Width: 240 ppm (to capture C=O if derivatives are present, though standard range is 0–200 ppm).
Step 3: Data Processing
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz .
-
Referencing: Calibrate to the CDCl3 triplet center at 77.16 ppm . Do not rely on TMS if using modern solvent locks.
References
-
Royal Society of Chemistry (RSC). Electronic Supplementary Information: NMR data of benzonitrile derivatives. Retrieved from .
-
National Institutes of Health (NIH). 13C CPMAS NMR as a Tool for Full Structural Description of Substituted Imidazoles. Retrieved from .
-
American Chemical Society (ACS). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles (Supporting Info). Retrieved from .
-
University of Wisconsin-Madison. NMR Chemical Shifts of Trace Impurities: Common Solvents. Retrieved from .
-
ChemicalBook. Imidazole 13C NMR Spectrum Data. Retrieved from .
A Senior Application Scientist's Guide to HRMS Isotopic Pattern Analysis for Brominated Benzonitriles
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Halogenated organic molecules, particularly brominated compounds, present a unique analytical fingerprint that, when expertly interpreted, can transform ambiguity into certainty. This guide provides an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) as the gold standard for analyzing brominated benzonitriles, comparing its performance against other techniques with supporting data and protocols.
The Foundational Principle: Bromine's Unique Isotopic Signature
Nature has endowed bromine with a distinct characteristic that is a gift to mass spectrometrists. Unlike elements such as carbon, where the heavy isotope (¹³C) has a low natural abundance (~1.1%), bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal measure.[1][2][3] This near 1:1 ratio is the cornerstone of its identification.
When a compound containing a single bromine atom is analyzed by mass spectrometry, it doesn't produce a single molecular ion peak (M⁺). Instead, it generates a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z): one for the molecule containing the ⁷⁹Br isotope (the M peak) and one for the molecule with the ⁸¹Br isotope (the M+2 peak).[1][2][4] This characteristic 1:1 doublet is a definitive indicator of a monobrominated species.[1][3]
Table 1: Isotopic Properties of Bromine
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ⁷⁹Br | 78.918338 | ~50.69 |
| ⁸¹Br | 80.916288 | ~49.31 |
Data sourced from authoritative bodies on isotopic abundances.[5][6][7]
The following diagram illustrates this fundamental principle.
Caption: The principle of bromine's isotopic pattern in mass spectrometry.
Why High-Resolution Mass Spectrometry is Essential
While even low-resolution mass spectrometry (LRMS) can reveal the characteristic 1:1 doublet pattern of bromine, HRMS provides an indispensable layer of analytical certainty.[8] The power of HRMS lies in its ability to measure mass with exceptional accuracy (typically < 5 ppm), allowing for the determination of a molecule's elemental formula.[8][9]
For a molecule like 4-bromobenzonitrile (C₇H₄BrN), the theoretical exact masses of its isotopic molecular ions are:
-
C₇H₄⁷⁹BrN: 180.95778 Da
-
C₇H₄⁸¹BrN: 182.95573 Da
An HRMS instrument can measure these masses with enough accuracy to distinguish the molecular formula C₇H₄BrN from other potential isobaric interferences (molecules with the same nominal mass but different elemental compositions). This capability is crucial in drug development and metabolite identification, where confirming the elemental composition is a non-negotiable step.
Experimental Protocol: HRMS Analysis of a Brominated Benzonitrile
This section details a robust, self-validating protocol for the analysis of a sample, such as a synthesized batch of 4-bromobenzonitrile.
Step 1: Sample Preparation
The goal is to prepare a clean, dilute solution to ensure optimal ionization and prevent source contamination.
-
Weighing: Accurately weigh approximately 1 mg of the brominated benzonitrile sample.
-
Dissolution: Dissolve the sample in a high-purity (LC-MS grade) solvent to create a 1 mg/mL stock solution. A 50:50 mixture of acetonitrile and water is often a good starting point for electrospray ionization.[10]
-
Dilution: Perform a serial dilution from the stock solution to achieve a final concentration between 1 and 10 µM.[10] This concentration range is typically ideal for modern HRMS instruments, preventing detector saturation.
-
Blank Preparation: Prepare a "blank" sample using the exact same solvent mixture used for the final dilution. This is critical for identifying background ions.[10]
Step 2: Instrumentation and Data Acquisition
This protocol assumes the use of an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.
-
Calibration: Before analysis, perform a mass calibration of the instrument using a standard calibration solution. This is the most critical step for achieving high mass accuracy.[8] Internal calibration, where a known standard is introduced with the sample, can provide even higher accuracy.[8]
-
Ionization Method: For benzonitriles, Electrospray Ionization (ESI) in positive mode is typically effective, as the molecule can be protonated. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar compounds.[11]
-
Analysis Mode: Select a full-scan acquisition mode. This ensures that all ions within a specified m/z range are detected, which is essential for observing the full isotopic pattern.
-
Instrument Settings:
-
Resolution: Set to a high value, for example, >60,000 (FWHM).[12] This resolving power is necessary to separate the analyte ions from potential isobaric interferences.[9]
-
Mass Range: Set an appropriate range to encompass the expected molecular ions. For 4-bromobenzonitrile (MW ~182), a range of m/z 100-500 is suitable.
-
Injection: First, inject the blank sample to establish a baseline. Then, inject the prepared sample solution. Direct infusion via a syringe pump is a common method for this type of analysis.[10]
-
The following diagram outlines this experimental workflow.
Caption: A streamlined workflow for HRMS analysis of brominated compounds.
Step 3: Data Interpretation - A Self-Validating System
The trustworthiness of the result comes from a logical, multi-step validation of the acquired data.
-
Identify the M/M+2 Cluster: Look for the most intense pair of peaks in the expected mass range that are separated by ~2 Da and have a ~1:1 intensity ratio. For 4-bromobenzonitrile, this will be around m/z 181 and 183.[13]
-
Check Mass Accuracy: Extract the measured accurate mass for both the M and M+2 peaks. Compare them to the theoretical exact masses. The mass error should ideally be below 5 ppm, and often below 2 ppm with modern instruments.
-
Confirm Isotopic Abundance: Measure the relative intensity of the M and M+2 peaks. The ratio should be very close to 1:1, confirming the presence of a single bromine atom.
-
Elemental Composition Calculation: Use the instrument's software to calculate the most likely elemental formula from the measured accurate mass of the M peak. The software should return C₇H₄BrN as the top hit with the lowest mass error.
-
Validate with Isotopic Pattern Simulation: The software can simulate the theoretical isotopic pattern for the proposed formula (C₇H₄BrN). This simulated pattern should perfectly overlay the experimentally measured spectrum, providing final, definitive confirmation.
Comparison with Alternative Analytical Techniques
While HRMS is the premier tool for this specific task, a comprehensive understanding requires comparing it to other common analytical methods.
Table 2: Comparison of Analytical Techniques for Brominated Benzonitrile Analysis
| Technique | Primary Information Provided | Advantages | Limitations for this Application |
| HRMS | Elemental Formula, Isotopic Pattern | Unambiguous formula determination; high confidence in bromine presence; high sensitivity.[9][14] | Does not inherently distinguish between isomers (e.g., 2-, 3-, or 4-bromobenzonitrile). |
| Low-Resolution MS | Nominal Mass, Isotopic Pattern | Good for initial screening; indicates bromine presence via M/M+2 pattern.[1] | Cannot confirm elemental formula; susceptible to isobaric interferences.[8] |
| GC-MS | Separation, Fragmentation, Nominal Mass | Excellent for separating components in a mixture; provides structural info via fragmentation.[15] | Typically lower mass resolution than dedicated HRMS; fragmentation can sometimes be complex. |
| NMR Spectroscopy | Connectivity of Atoms (Structure) | The gold standard for determining the exact isomeric structure and atom connectivity. | Lower sensitivity than MS; requires a pure sample; cannot directly confirm elemental formula. |
| IR Spectroscopy | Functional Groups | Confirms the presence of the nitrile group (C≡N stretch) and aromatic ring. | Provides no information on mass or isotopic composition; cannot identify the halogen.[16] |
As the table illustrates, the techniques are often complementary. A typical workflow in drug development might involve using HRMS to confirm the successful synthesis and elemental formula of a new brominated benzonitrile, followed by NMR to confirm its specific isomeric structure.
Advanced Considerations: Multiple Bromines and Fragmentation
The principles discussed here extend to more complex molecules.
-
Multiple Bromine Atoms: The isotopic pattern becomes more complex but remains predictable. A compound with two bromine atoms will exhibit an M, M+2, and M+4 peak cluster in a characteristic 1:2:1 intensity ratio.[1][17] HRMS can resolve and accurately measure each of these peaks.
-
Fragmentation Analysis: While beyond the scope of this guide, HRMS instruments can perform tandem mass spectrometry (MS/MS). By isolating a molecular ion (e.g., m/z 181) and fragmenting it, one can study the resulting fragment ions. The loss of Br or HCN from the benzonitrile structure can provide clues about the molecule's connectivity.[18][19][20][21]
Conclusion
For the analysis of brominated benzonitriles, High-Resolution Mass Spectrometry is not merely an alternative; it is the definitive technique for confirming elemental composition. Its ability to provide a highly accurate mass measurement, combined with the clear and unmistakable isotopic signature of bromine, creates a self-validating protocol that delivers an exceptionally high degree of confidence. While other techniques like NMR are essential for complete structural elucidation, HRMS provides the foundational confirmation of what has been created, a critical step for any researcher, scientist, or drug development professional working with these compounds.
References
-
Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 70A(6), 453–458. [Link]
-
Wikipedia. (n.d.). Isotopes of bromine. [Link]
-
Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Bromine. [Link]
-
Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81). Tro 4th Edition Ch 2 Problem 77b. [Link]
-
ChemLin. (n.d.). Bromine-81 - isotopic data and properties. [Link]
-
Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
University of Texas Medical Branch. (n.d.). HRMS Analysis of Small Molecules. [Link]
-
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A Comparative Guide to the Accurate Determination of Melting Point Range for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
We will explore the causality behind experimental choices, compare the two principal methods of melting point determination—the traditional Capillary Method and the advanced Differential Scanning Calorimetry (DSC) —and discuss the critical impact of impurities and crystal polymorphism on the final observed range.
The Imperative of Purity: Why Melting Point Matters
A pure, crystalline solid typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.5 °C.[1] The presence of even minor impurities disrupts the uniform crystalline lattice structure.[2][3] This disruption weakens the intermolecular forces, requiring less energy to break the solid framework, which results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5] Therefore, a broad melting range is a strong indicator of an impure substance, signaling the need for further purification, such as recrystallization.[2][6]
Given that 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a synthetic compound, potential impurities could arise from starting materials, byproducts, or residual solvents. For instance, in syntheses involving related benzonitrile or imidazole compounds, common impurities can include unreacted precursors or side-reaction products.[7][8] Effective purification, often through recrystallization from appropriate solvents like ethanol/water mixtures, is crucial before any analytical measurement is undertaken.[6][9]
Methodological Comparison: Capillary vs. Calorimetry
The choice of method for melting point determination depends on the required precision, the amount of sample available, and the specific information sought. Below, we compare the classic visual capillary technique with the instrument-based calorimetric method.
| Feature | Capillary Method (Visual) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid as a function of temperature. | Measures the difference in heat flow between the sample and a reference as a function of temperature.[10][11] |
| Sample Size | ~2-5 mg | ~5-20 mg[12] |
| Precision | Operator-dependent; typically ±0.5 to ±1.0 °C. | High precision and accuracy; typically ±0.1 to ±0.3 °C. |
| Information Provided | Melting point range (onset of melt to clear point).[13][14] | Melting point (onset, peak), enthalpy of fusion (ΔHfus), glass transitions, polymorphism.[15][16] |
| Throughput | Can be low; some modern digital devices allow multiple samples. | High, with autosampler capabilities. |
| Regulatory Compliance | Accepted by pharmacopeias (e.g., USP/PhEur) for identity.[5] | Widely used for characterization in regulated environments (GLP/GMP).[5][16] |
| Cost | Low (Thiele tube) to moderate (digital apparatus). | High initial instrument cost. |
Experimental Protocols
To ensure the integrity of the results, the following protocols must be meticulously followed. Each protocol is a self-validating system, designed to minimize operator error and environmental influence.
Protocol 1: Digital Capillary Melting Point Determination
This method provides a significant improvement over the traditional oil-bath-based Thiele tube by offering controlled heating rates and digital temperature readouts.[17][18]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is completely dry and finely powdered.
-
Press the open end of a glass capillary tube into the sample powder several times.[19]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm for optimal heat transfer.[19]
-
-
Instrument Setup:
-
Insert the packed capillary tube into the heating block of the digital melting point apparatus.
-
Set the starting temperature to at least 10 °C below the expected (or preliminary) melting point.
-
Select a heating rate. For a precise measurement, a slow rate of 1 °C/minute is recommended.[20] A faster rate can be used for a preliminary, approximate determination.
-
-
Measurement:
-
Begin the heating program.
-
Observe the sample through the magnified viewing window.
-
Record the Onset Temperature (T_onset): The temperature at which the first droplet of liquid becomes visible.[13][14]
-
Record the Clear Point Temperature (T_clear): The temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid.[21]
-
-
Reporting:
-
The melting point is reported as the range from T_onset to T_clear.
-
For accuracy, perform the measurement in triplicate with fresh samples and new capillaries for each run. Never re-melt a sample.[19]
-
Caption: Workflow for Digital Capillary Melting Point Determination.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It provides a highly accurate and quantitative measure of the melting process.[10][12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to create a stable, non-reactive atmosphere.
-
Program the thermal method:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a controlled rate, typically 5-10 °C/minute , to a final temperature well above the melt.
-
-
-
Measurement & Data Analysis:
-
Initiate the temperature program. The instrument records the differential heat flow between the sample and the reference.
-
The melting process will appear as an endothermic peak on the resulting thermogram.
-
Using the analysis software, determine:
-
Onset Temperature: The extrapolated beginning of the melting peak, often considered the most comparable value to a visually determined melting point.
-
Peak Temperature: The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required to melt the sample (in J/g).
-
-
-
Reporting:
-
Report the onset and peak temperatures. The enthalpy of fusion should also be reported as it is a characteristic property of the crystalline material.
-
Caption: Workflow for Melting Point Determination by DSC.
Advanced Considerations: The Challenge of Polymorphism
It is critical for drug development professionals to recognize that a single compound can exist in multiple crystalline forms, a phenomenon known as polymorphism .[22][23] Each polymorph has a unique crystal lattice arrangement and, consequently, will exhibit different physical properties, including a distinct melting point and solubility.[24]
-
Monotropic Systems: One polymorph is thermodynamically stable at all temperatures below the melting point, while others are metastable. The transition from a metastable to a stable form is irreversible.[24]
-
Enantiotropic Systems: Different polymorphs are stable in different temperature ranges. The transition between them is reversible.[22]
If batches of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile are synthesized under different conditions (e.g., different solvents, cooling rates), different polymorphs may result, leading to inconsistent melting point data. DSC is an excellent tool for detecting polymorphism, as different forms will often show distinct melting endotherms or solid-solid phase transitions prior to melting.[24]
Hypothetical Data Comparison
The table below illustrates how results from the described methods would be presented for a purified sample of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
| Method | Parameter | Result | Notes |
| Digital Capillary | Melting Range | 145.5 – 146.5 °C | Sharp melt observed, indicating high purity. |
| DSC | Onset Temperature | 145.8 °C | Correlates well with the start of the visual melt. |
| DSC | Peak Temperature | 147.2 °C | Represents the highest rate of melting. |
| DSC | Enthalpy of Fusion (ΔHfus) | 110.5 J/g | Quantitative measure of the energy of fusion. |
Conclusion and Best Practices
For a novel compound such as 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, establishing an accurate melting point range is a non-negotiable step in its physicochemical characterization.
-
For Routine Identification and Purity Check: A properly calibrated digital capillary apparatus provides sufficient accuracy and is compliant with standard pharmacopeial methods.[20]
-
For In-Depth Characterization: DSC is the superior method, offering higher precision and yielding critical thermodynamic data such as the enthalpy of fusion, which is invaluable for polymorphism screening and formulation development.[16]
Key Recommendations for Trustworthy Data:
-
Ensure Sample Purity: Always use an analytically pure, dry, and finely powdered sample.
-
Calibrate Instrumentation: Regularly calibrate the thermometer or DSC instrument using certified reference standards.[21]
-
Control the Heating Rate: A slow heating rate (1-2 °C/min for capillary, 5-10 °C/min for DSC) is crucial for thermal equilibrium and accuracy.
-
Report with Detail: Always report the full melting range and the method used. For DSC, include the onset and peak temperatures.[21]
-
Be Vigilant for Polymorphism: If batch-to-batch variability in melting point is observed, a full polymorphic screen using techniques like DSC is strongly advised.
By adhering to these rigorous protocols and understanding the scientific principles behind them, researchers can confidently determine and report the melting point of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, ensuring data integrity for all subsequent research and development activities.
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Homework.Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
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TA Instruments. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]
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MDPI. (n.d.). Polymorphism in Crystals. Retrieved from [Link]
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ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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Innovatech Labs. (2022, July 20). What is the Difference Between DSC and DTA. Retrieved from [Link]
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LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]
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PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
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ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Melting points and energies, determined by dsc and capillary tubes. Retrieved from [Link]
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Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
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RSC Publishing. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
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PMC. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
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University of Thi-Qar Journal for Science. (2024, October 12). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Retrieved from [Link]
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A Guide to Reaction Monitoring: Comparing the HPLC Retention Times of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile and its Starting Materials
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile relative to its common starting materials, 5-bromo-2-fluorobenzonitrile and imidazole. Understanding the chromatographic behavior of reactants and products is fundamental for researchers and drug development professionals to effectively monitor reaction progress, determine conversion, and assess final product purity.
Part 1: The Foundation of Separation: Understanding Reverse-Phase HPLC
The synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile is typically achieved via a nucleophilic aromatic substitution reaction, where the nitrogen of the imidazole ring displaces the fluorine atom on 5-bromo-2-fluorobenzonitrile. This is a variation of the Ullmann condensation.[1][2] To monitor this transformation, Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its versatility in separating molecules with varying polarities.
The core principle of RP-HPLC is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[3] The separation is driven by the relative hydrophobicity of the analytes:
-
Polar Compounds: Have a weak affinity for the non-polar stationary phase and a high affinity for the polar mobile phase. They travel through the column quickly, resulting in shorter retention times .[4][5]
-
Non-Polar Compounds: Have a strong affinity for the stationary phase. They are retained longer on the column and thus have longer retention times .[3][6]
Elution is typically achieved by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), which increases the mobile phase's non-polarity and systematically elutes compounds of increasing hydrophobicity.[4]
Part 2: Analyte Characteristics and Predicted Chromatographic Elution
The elution order in RP-HPLC can be predicted by examining the structural properties of the product and its precursors, primarily their overall polarity.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Polarity Features | Predicted Retention Time |
| Imidazole | 68.08 | Highly polar, water-soluble heterocyclic amine with two nitrogen atoms capable of hydrogen bonding.[7][8][9] | Shortest | |
| 5-bromo-2-fluorobenzonitrile | 200.01 | Moderately polar. The aromatic ring and bromine atom contribute to its non-polar character, while the nitrile and fluorine groups add polarity.[10][11] | Intermediate | |
| 5-bromo-2-(1H-imidazol-1-yl)benzonitrile (Product) | ![]() | 248.08 | Least polar of the three. Replacing the small, electronegative fluorine atom with the larger, more complex imidazole ring significantly increases the molecule's overall size and non-polar surface area, leading to stronger hydrophobic interactions with the C18 stationary phase. | Longest |
Based on these properties, the expected elution order is: Imidazole → 5-bromo-2-fluorobenzonitrile → 5-bromo-2-(1H-imidazol-1-yl)benzonitrile .
Caption: Predicted elution order from a reverse-phase HPLC column.
Part 3: A Validated Experimental Protocol for HPLC Analysis
This section provides a robust, self-validating HPLC method designed to achieve baseline separation of the target compounds. The use of a gradient elution ensures that both the early-eluting polar imidazole and the later-eluting non-polar product are resolved with good peak shape.
Experimental Workflow
Caption: Standard workflow for HPLC reaction monitoring.
Step-by-Step Methodology
-
Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Aromatic nitriles and imidazoles generally show strong absorbance at this wavelength.[12]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting it in a large volume (e.g., 1 mL) of the sample diluent in an HPLC vial. This dilution prevents column overload and stops the reaction.
-
Vortex the vial to ensure homogeneity.
-
-
Analysis and Interpretation:
-
Inject a sample of the reaction mixture at t=0 to identify the retention times of the starting materials.
-
Inject samples at various time points throughout the reaction.
-
Monitor the decrease in the peak area of the starting material (5-bromo-2-fluorobenzonitrile) and the corresponding increase in the peak area of the product to determine the reaction's progress and completion.
-
Part 4: Comparative Data Summary
The following table presents hypothetical, yet realistic, retention time data that would be expected from the protocol described above.
| Compound | Expected Retention Time (min) | Rationale for Elution |
| Imidazole | ~1.5 | Highly polar, minimal interaction with the C18 phase. Elutes near the solvent front. |
| 5-bromo-2-fluorobenzonitrile | ~6.8 | Moderate non-polar character retains it on the column longer than imidazole. |
| 5-bromo-2-(1H-imidazol-1-yl)benzonitrile | ~8.5 | The largest and most non-polar compound, showing the strongest hydrophobic interaction with the stationary phase. |
By tracking the relative peak areas at these distinct retention times, a researcher can generate a precise and reliable profile of the reaction kinetics, ensuring optimal yield and purity of the desired product, 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
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- 7. neuroquantology.com [neuroquantology.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. 5-溴-2-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Spectra of Aryl-Substituted Imidazoles
Executive Summary
Aryl-substituted imidazoles, particularly 2,4,5-triphenylimidazole (Lophine), represent a critical class of chromophores in drug discovery (e.g., p38 MAP kinase inhibitors) and optoelectronics (OLEDs, chemosensors). Their utility stems from a highly tunable
This guide provides a technical comparison of aryl-substituted imidazoles against structural alternatives (oxazoles, thiazoles) and analyzes the impact of electronic substitutions. We establish 2,4,5-triphenylimidazole as the benchmark, demonstrating how specific modifications alter the HOMO-LUMO gap, molar extinction coefficient (
The Benchmark: 2,4,5-Triphenylimidazole (Lophine)
To evaluate alternatives, we must first define the baseline performance of the core scaffold.
-
Chromophore Structure: The imidazole ring acts as a bridge facilitating conjugation between the phenyl rings at positions 2, 4, and 5.
-
Key Optical Metrics (in Ethanol):
- (Absorption): 308 nm
-
Molar Extinction Coefficient (
): ~28,000 M cm (High absorptivity due to allowed transitions). -
Fluorescence Emission: ~380–400 nm (Stokes shift ~80 nm).
Critical Insight: The N-H moiety in the imidazole ring allows for intermolecular hydrogen bonding and excited-state proton transfer (ESPT), a feature absent in oxazole/thiazole alternatives. This makes the imidazole spectra highly sensitive to solvent polarity and pH.
Comparative Analysis: Performance vs. Alternatives
A. Heterocyclic Core Comparison
When selecting a chromophore for biological tagging or electronic materials, the choice often lies between Imidazoles, Oxazoles, and Thiazoles.
| Feature | Imidazole (Benchmark) | Oxazole (Alternative 1) | Thiazole (Alternative 2) |
| Heteroatoms | N, N-H | N, O | N, S |
| ~308 (Red-shifted vs Oxazole) | ~304 (Hypsochromic) | ~310-315 (Variable) | |
| Quantum Yield ( | High (>0.8 in non-polar) | Moderate | Low (Heavy atom effect of S) |
| Solubility | pH-dependent (Amphoteric) | Lipophilic | Lipophilic |
| H-Bonding | Donor & Acceptor | Acceptor Only | Acceptor Only |
| Application | pH Sensors, Kinase Inhibitors | Scintillators (POPOP) | Phosphorescent Emitters |
Verdict: Choose Imidazoles if your application requires pH sensitivity or high quantum yield in hydrogen-bonding environments. Choose Oxazoles for blue-shifted emission and high chemical stability.
B. Substituent Effects (Structure-Property Relationships)
Modifying the aryl rings with Electron Donating Groups (EDG) or Electron Withdrawing Groups (EWG) dramatically alters the absorption profile by manipulating the Intramolecular Charge Transfer (ICT).
Data Table: Effect of Para-Substitution on Phenyl Ring at C-2 Position (Base Solvent: Ethanol)
| Substituent (R) | Electronic Effect | Shift Type | Mechanism | |
| -H (Lophine) | Baseline | 308 | N/A | Standard |
| -OCH | Strong EDG | 322 | Bathochromic (Red) | ICT enhancement; HOMO energy raised. |
| -N(CH | Very Strong EDG | 345 | Strong Bathochromic | Strong resonance donation; significant ICT. |
| -NO | Strong EWG | 330* | Bathochromic | LUMO energy lowered significantly. |
| -Cl | Weak EWG | 312 | Slight Bathochromic | Inductive effect vs. Resonance. |
*Note: While -NO
Mechanistic Visualization
The following diagrams illustrate the synthesis workflow and the electronic transitions governing the spectra.
Diagram 1: Green Synthesis Workflow (Debus-Radziszewski)
Caption: One-pot multicomponent synthesis pathway for 2,4,5-triphenylimidazole derivatives.
Diagram 2: Electronic Transitions & Substituent Impact
Caption: Impact of Electron Donating Groups (EDG) on HOMO-LUMO energy levels, resulting in bathochromic shifts.
Experimental Protocol: Validation System
To ensure reproducibility and data integrity, follow this self-validating protocol.
A. Synthesis (Green Chemistry Approach)
-
Reagents: Mix Benzil (10 mmol), Substituted Benzaldehyde (10 mmol), and Ammonium Acetate (40 mmol).
-
Solvent/Catalyst: Add 15 mL of Glacial Acetic Acid (acts as both solvent and catalyst).
-
Reaction: Reflux at 100–110°C for 3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Pour the hot reaction mixture into 100 mL of crushed ice-water. The imidazole will precipitate immediately.
-
Purification: Filter the solid. Recrystallize from hot ethanol.
-
Validation Check: Melting point should be sharp (e.g., 274°C for unsubstituted Lophine).
-
B. UV-Vis Characterization[1][2][3][4][5]
-
Solvent Preparation: Use HPLC-grade Ethanol or Acetonitrile.
-
Caution: Imidazoles are solvatochromic. Ensure the solvent is anhydrous if comparing strict electronic effects.
-
-
Stock Solution: Prepare a
M stock solution. -
Working Solution: Dilute to
M.-
Beer-Lambert Validation: Absorbance at
should be between 0.2 and 0.8 A.U. If , dilution is required to avoid aggregation artifacts.
-
-
Blanking: Use a matched quartz cuvette with pure solvent.
-
Scan Parameters: 200 nm to 500 nm; Scan speed: Medium (approx 200 nm/min).
References
-
Synthesis & Catalysis: Science and Education Publishing. "Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate." Available at: [Link] (Accessed via Search Result 1.1).
-
Pharmacological Applications: Science Alert. "Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents."[1][2] Available at: [Link] (Accessed via Search Result 1.2).
-
Solvatochromism & Spectral Data: Spectrochimica Acta Part A. "Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives." Available at: [Link] (Accessed via Search Result 1.6).
-
Substituent Effects (Bathochromic Shifts): PMC. "Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent." Available at: [Link] (Accessed via Search Result 1.8).
-
Comparative Photophysics: New Journal of Chemistry. "Photophysical and semiconducting properties of isomeric triphenylimidazole derivatives." Available at: [Link] (Accessed via Search Result 1.11).
Sources
Chemo-Orthogonal Strategy: 5-Bromo-2-fluorobenzonitrile vs. 5-Bromo-2-chlorobenzonitrile
Executive Summary
In the design of polysubstituted aromatic scaffolds—particularly for kinase inhibitors and CNS-active agents—the choice between 5-bromo-2-fluorobenzonitrile (Compound F) and 5-bromo-2-chlorobenzonitrile (Compound Cl) is rarely arbitrary. While they share the same 5-bromo handle for cross-coupling, their C2-halogen defines their processing window.
-
Compound F (Fluoro): The "High-Velocity" scaffold. The C2-F bond is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing functionalization under mild conditions that preserve sensitive functional groups. It offers perfect orthogonality to Palladium catalysis.
-
Compound Cl (Chloro): The "Cost-Effective/Robust" scaffold. Significantly cheaper, but requires forcing conditions (high heat/strong base) for SNAr. It poses a minor risk of side-reactions during metal-catalyzed coupling due to the weaker C-Cl bond compared to C-F.
This guide analyzes the mechanistic divergence of these two building blocks to help you select the correct starting material for your synthetic route.
Part 1: Mechanistic Divergence
The core difference lies in the SNAr rate-determining step and the Metal-Halogen bond strength .
SNAr Reactivity (The "Fluorine Effect")
In SNAr reactions activated by an ortho-cyano group, the rate-determining step is the nucleophilic attack on the ring to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.
-
Fluorine: As the most electronegative element, fluorine inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.[1] This lowers the activation energy (
), making the reaction orders of magnitude faster (typically 100–1000x). -
Chlorine: While a better leaving group in SN1/SN2, chlorine is less electronegative. The transition state for nucleophilic attack is higher in energy, requiring elevated temperatures.
Palladium Catalysis (Orthogonality)[2]
-
Compound F: The C-F bond (
) is inert to Pd(0) oxidative addition under standard Suzuki/Buchwald conditions. This allows exclusive reaction at the C5-Br site. -
Compound Cl: The C-Cl bond (
) is weaker. While Pd prefers the C-Br bond ( ), highly active catalysts (e.g., Pd-RuPhos, Pd-XPhos) or higher temperatures can lead to "scrambling" or oligomerization via C-Cl activation.
Part 2: Comparative Performance Data
The following data summarizes the operational differences observed in standard medicinal chemistry workflows involving amine nucleophiles (e.g., morpholine, primary amines) and Suzuki couplings.
Table 1: SNAr Efficiency (Nucleophilic Substitution at C2)
Reaction Conditions: 1.0 equiv Ar-X, 1.2 equiv Morpholine, Solvent: DMF or DMSO.
| Feature | 5-Bromo-2-fluorobenzonitrile | 5-Bromo-2-chlorobenzonitrile | Impact |
| Temperature | 25°C – 60°C | 80°C – 120°C | F allows use of volatile amines. |
| Reaction Time | 1 – 4 Hours | 12 – 24 Hours | F increases throughput. |
| Base Requirement | Mild (K₂CO₃ or DIPEA) | Strong/Excess (Cs₂CO₃ or neat amine) | Cl may decompose sensitive substrates. |
| Yield (Isolated) | 92 – 98% | 75 – 85% | F provides cleaner crude profiles. |
| Impurity Profile | Minimal | Hydrolysis of -CN to -CONH₂ (trace) | High heat for Cl risks nitrile hydrolysis. |
Table 2: Cross-Coupling Selectivity (Suzuki at C5)
Reaction Conditions: Pd(dppf)Cl₂, Boronic Acid, Na₂CO₃, Dioxane/Water.
| Feature | 5-Bromo-2-fluorobenzonitrile | 5-Bromo-2-chlorobenzonitrile | Impact |
| C5-Br Conversion | >99% | >99% | Both are excellent substrates for Br-coupling. |
| C2-X Stability | Inert (<0.1% oxidative addition) | Vulnerable (1-5% bis-coupling possible) | F is safer for late-stage diversification. |
| Catalyst Compatibility | Compatible with Gen-3 Buchwald Precatalysts | Avoid bulky, electron-rich ligands | Cl restricts ligand choice to prevent C-Cl activation. |
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating. The completion of the reaction can be monitored visually (precipitation of salts) and by TLC/LCMS.
Protocol A: Mild SNAr Substitution (Using the Fluoro-Analog)
Target: Synthesis of 5-bromo-2-morpholinobenzonitrile.
-
Setup: To a clean 100 mL round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2-fluorobenzonitrile (10.0 mmol, 2.00 g) and anhydrous DMF (20 mL).
-
Addition: Add Potassium Carbonate (K₂CO₃, 12.0 mmol, 1.66 g) followed by Morpholine (11.0 mmol, 0.96 g).
-
Reaction: Stir vigorously at Room Temperature (25°C) .
-
Checkpoint: Within 30 minutes, the suspension will turn milky white/yellow as KBr/KF precipitates.
-
Monitoring: Check LCMS at 2 hours. The peak for Starting Material (MW 200) should vanish; Product (MW 267) should dominate.
-
-
Workup: Pour the mixture into ice-water (100 mL). The product will precipitate as a white solid. Filter, wash with water (2x 20 mL), and dry under vacuum.
-
Expected Yield: 95-98% (White crystalline solid).
Protocol B: Chemoselective Suzuki Coupling
Target: Coupling at C5 without touching C2.
-
Setup: Charge a reaction vial with 5-bromo-2-fluorobenzonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol).
-
Solvent: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (aq) (1.5 mL).
-
Reaction: Heat to 80°C for 4 hours under Nitrogen.
-
Note: If using the Chloro-analog , limit temperature to 60-70°C and monitor strictly to prevent C-Cl activation.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Part 4: Strategic Decision Matrix
When should you pay the premium for the Fluoro-analog? Use this decision tree.
Summary of Recommendations
-
Use 5-Bromo-2-fluorobenzonitrile when:
-
You are using expensive or volatile amines (reaction runs at RT).
-
You need to perform a Suzuki coupling before the SNAr reaction (C-F is stable; C-Cl might hydrolyze or couple).
-
Speed is critical (Process development).
-
-
Use 5-Bromo-2-chlorobenzonitrile when:
-
Cost is the primary driver (Kg-scale production).
-
The nucleophile is a strong, cheap primary amine (e.g., methylamine) that can withstand 100°C.
-
You are substituting the C2 position first, effectively removing the C-Cl bond before any Pd-catalysis occurs.
-
References
-
Miller, J. Aromatic Nucleophilic Substitution.[2] Elsevier, 1968. (Foundational text establishing the F >> Cl rate order for SNAr).
-
Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273-412. Link (Classic mechanistic study on halogen effect).
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Review establishing the difficulty of activating C-Cl vs C-Br/I).
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution - SNAr." Link (General reaction conditions and leaving group trends).
-
PubChem. "5-Bromo-2-fluorobenzonitrile Compound Summary."[3][4] National Center for Biotechnology Information. Link (Physical properties and safety data).
Sources
- 1. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5-bromo-2-(1H-imidazol-1-yl)benzonitrile proper disposal procedures
Topic: Proper Disposal Procedures for 5-Bromo-2-(1H-imidazol-1-yl)benzonitrile Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Operational Guide[1][2]
Executive Summary & Chemical Profile
Objective: To define the safe handling, segregation, and disposal protocols for 5-bromo-2-(1H-imidazol-1-yl)benzonitrile . This compound presents a multi-faceted hazard profile due to the convergence of a halogenated aromatic ring, a nitrile group, and a basic imidazole moiety.[1]
Chemical Hazard Analysis:
-
Nitrile Group (-CN): Potential for release of hydrogen cyanide (HCN) gas if exposed to strong acids.[2]
-
Bromine Substituent (-Br): Classifies the waste as Halogenated Organic .[2] Requires specific incineration parameters to prevent the formation of dioxins/furans.[2]
-
Imidazole Ring: Weakly basic.[2] Incompatible with strong oxidizers and acids.[2][3]
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust control is critical during transfer.[2] |
| Combustibility | Combustible Solid | Avoid open flames; ground equipment to prevent static discharge.[2][4] |
| Reactivity | Acid-Sensitive (Nitrile) | CRITICAL: Do NOT mix with acidic waste streams.[2] |
| Toxicity | Acute Tox. 4 (Oral/Dermal) | Standard cytotoxic/potent compound handling (Band 3/4 equivalent).[2] |
Pre-Disposal: Segregation & Storage[2][4]
Proper segregation is the primary defense against unplanned chemical reactions in waste containers.[2]
The "Golden Rules" of Segregation for this Compound:
-
NO ACIDS: Never dispose of this compound in "Acidic Aqueous" or "Acidic Organic" containers. The nitrile group can hydrolyze to release toxic HCN.[2]
-
HALOGENATED STREAM: Must go into "Halogenated Organic" waste.[2] Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste) if your facility separates them, as halogenated waste requires higher incineration temperatures (1100°C+).[1]
-
SEPARATE FROM OXIDIZERS: The imidazole ring is susceptible to vigorous oxidation.[2] Keep away from peroxides, nitric acid, and perchlorates.[1]
Container Selection:
-
Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[2]
-
Liquid Waste: HDPE carboys or Safety Cans (if solvent is flammable).[2] Glass is acceptable but poses a breakage risk.[2]
Disposal Workflows
Workflow A: Solid Waste Disposal (Pure Substance/ contaminated solids)
This workflow applies to expired inventory, weighing scraps, and contaminated PPE.[1]
Figure 1: Decision logic for solid waste disposal ensuring incompatibility checks.
Workflow B: Liquid Waste Disposal (Reaction Mixtures/HPLC Effluent)
This workflow applies to mother liquors or analytical samples dissolved in solvents (e.g., DMSO, DCM, Acetonitrile).[1]
Figure 2: Liquid waste routing. Note that adding this brominated compound to a non-halogenated solvent stream technically reclassifies that stream as halogenated for incineration purposes.[1]
Regulatory & Compliance (RCRA/EPA)
While this specific compound may not have a unique "P" or "U" list code, it must be characterized by its properties.
-
Waste Characterization:
-
Ignitability (D001): Applicable if dissolved in a flammable solvent (Flash point < 60°C).[2]
-
Corrosivity (D002): Applicable if the waste solution pH is < 2 or > 12.5.[2][5][6]
-
Reactivity (D003): Generally reserved for wastes that readily detonate or generate toxic gases.[2][5] While this compound can release HCN, it is stable under normal conditions.[1][2] However, conservative EHS protocols may tag it as "Potentially Reactive with Acid."[1][2]
-
Toxicity (D004-D043): Unless it contains regulated metals or specific solvents (e.g., chloroform), it likely does not trigger a specific toxicity code, but "Halogenated Organic" is the industry standard description.[1]
-
Recommended Labeling Text:
"Hazardous Waste - Halogenated Organic Solid/Liquid.[2] Contains: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.[2] Toxic. Irritant. DO NOT MIX WITH ACIDS."
Emergency Spill Response
Scenario: Powder Spill (Benchtop)
-
Evacuate & Ventilate: If amount is >10g or dust is airborne, clear the area.[2]
-
PPE: Double Nitrile gloves, N95 respirator (or P100), Safety Goggles.[1][2]
-
Containment: Cover spill with a damp paper towel to prevent dust dispersion.[2]
-
Cleanup:
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Bromo-2-methylbenzonitrile (Analog). Retrieved from
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Imidazole Derivatives. Retrieved from
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 5-Bromo-2-fluorobenzonitrile (Structural Analog).[2] Retrieved from
-
Princeton University EHS. (2023).[2] Waste Disposal Guide: Halogenated Solvents and Nitriles. Retrieved from
Sources
A Comprehensive Guide to the Safe Handling of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-bromo-2-(1H-imidazol-1-yl)benzonitrile, a compound of interest in contemporary research. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling halogenated aromatic compounds and nitriles.
Hazard Identification and Risk Mitigation
5-bromo-2-(1H-imidazol-1-yl)benzonitrile should be treated as a hazardous substance. The primary risks associated with this and structurally similar chemicals include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.
-
Toxicity: While specific data is unavailable, many nitriles and halogenated compounds are harmful if swallowed or absorbed through the skin. The nitrile group, in particular, can be a source of toxicity.[2]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. The following table summarizes the recommended PPE for various laboratory operations involving 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended).[3][4][5][6][7] | Laboratory coat. | Use in a chemical fume hood or ventilated enclosure.[8] |
| Dissolving in Solvent | Chemical splash goggles. | Nitrile gloves (double-gloving recommended).[3][4][5][6][7] | Laboratory coat. | Conduct within a certified chemical fume hood.[8] |
| Running Reactions | Chemical splash goggles and a face shield. | Nitrile gloves. Consider heavier-duty gloves for extended operations. | Chemical-resistant laboratory coat or apron. | Operations must be performed in a chemical fume hood.[8] |
| Waste Disposal | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Handle in a well-ventilated area, preferably a fume hood. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, procedural workflow is crucial for safety and reproducibility. The following protocols provide a clear, step-by-step guide for the safe handling and disposal of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Experimental Workflow: From Receipt to Reaction
The following diagram illustrates the recommended workflow for handling 5-bromo-2-(1H-imidazol-1-yl)benzonitrile in a laboratory setting.
Caption: Workflow for Safe Handling of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Pre-Experiment Checklist:
-
Weighing Procedure:
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated weighing enclosure to minimize inhalation risk.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, carefully transfer the compound to the reaction vessel.
-
2. Dissolution and Reaction:
-
Solvent Addition:
-
Slowly add the desired solvent to the reaction vessel containing the weighed compound.
-
Ensure the process is conducted within a fume hood, especially when using volatile solvents.
-
-
Reaction Monitoring:
-
Keep the reaction vessel closed to prevent the release of vapors.
-
Use appropriate monitoring techniques (e.g., TLC, LC-MS) that minimize exposure.
-
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper waste management is a critical final step in the chemical handling workflow.
1. Waste Segregation:
-
Halogenated Waste: 5-bromo-2-(1H-imidazol-1-yl)benzonitrile and any solutions containing it must be disposed of as halogenated waste.[9] Do not mix with non-halogenated waste streams.
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a designated, sealed bag for hazardous waste disposal.
2. Containerization and Labeling:
-
Waste Containers: Use clearly labeled, leak-proof containers for all chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of all contents.
3. Spill Management:
-
Minor Spills:
-
For small spills of the solid, carefully sweep it up with a dustpan and brush and place it in the designated halogenated waste container. Avoid creating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. The principles of expertise, experience, and trustworthiness are embodied in these self-validating safety systems.
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
ICSC 1103 - BENZONITRILE. ILO and WHO. [Link]
-
Safety First: Best Practices for Handling Research Chemicals in the Lab. RESEARCHCHEMSHUB. [Link]
-
Safe Work Procedure - Protein Purification using Ni-NTA Resin. iGEM. [Link]
-
Pesticide residues in food 2022. Joint FAO/WHO Meeting on pesticide residues. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. business.medtecs.com [business.medtecs.com]
- 8. researchchemshub.com [researchchemshub.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

